4'-Methyl-4-biphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRLTMCDUXFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629649 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393870-04-7 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4'-Methyl-4-biphenylboronic Acid
This technical guide provides a comprehensive overview of the synthesis of 4'-Methyl-4-biphenylboronic acid, a key building block in organic chemistry. This compound is particularly valuable as a reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and material science.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through the borylation of a pre-formed 4-bromo-4'-methylbiphenyl intermediate. This method involves the conversion of the aryl bromide into a highly reactive organometallic species (either an organolithium or Grignard reagent), which is then quenched with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This approach is favored for its high efficiency and adaptability.
An alternative, though less direct, strategy would involve a Suzuki-Miyaura cross-coupling reaction between a di-functionalized benzene ring and a corresponding coupling partner. However, the borylation of 4-bromo-4'-methylbiphenyl remains the more straightforward and widely adopted method.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Borylation of 4-Bromo-4'-methylbiphenyl
This protocol details the synthesis of this compound from 4-bromo-4'-methylbiphenyl via an organolithium intermediate. This method is adapted from general procedures for the synthesis of arylboronic acids.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound from 4-bromo-4'-methylbiphenyl.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-4'-methylbiphenyl | C₁₃H₁₁Br | 247.13 | 10.0 g | 40.5 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 17.8 mL | 44.5 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 9.3 mL | 40.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Hydrochloric Acid (2 M) | HCl | 36.46 | ~50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-4'-methylbiphenyl (10.0 g, 40.5 mmol).
-
Dissolution: Add anhydrous THF (200 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 17.8 mL, 44.5 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (9.3 mL, 40.5 mmol) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~1-2). Stir the biphasic mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.
Safety and Handling
-
n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon). Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: THF is flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
General Precautions: The reaction should be conducted in a well-ventilated area.[4] Avoid contact with skin and eyes and wear suitable protective clothing.[4]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an important reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X).[5]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, typically facilitated by a base.[5][7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Core Properties
(4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a white to off-white crystalline powder.[1] It is an organoboron compound that is widely utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] The presence of the methyl group on one of the phenyl rings and the boronic acid moiety on the other makes it a versatile intermediate for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 393870-04-7 | [5] |
| Molecular Formula | C₁₃H₁₃BO₂ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >300 °C | |
| pKa | 8.62 ± 0.17 (Predicted) | [6] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [6] |
Spectroscopic Data
For 4-methylphenylboronic acid:
-
¹H NMR (300 MHz, Solvent not specified): δ 2.4 (s, 3H, CH₃), signals for aromatic protons would also be present.[8]
-
¹³C NMR: δ 22.1 (CH₃), 129.0 (aromatic CH), 135.9 (aromatic CH), 143.1 (aromatic C). The signal for the carbon atom attached to boron is often not detected.[7]
It is important to note that the biphenyl structure of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid will result in a more complex aromatic region in both ¹H and ¹³C NMR spectra compared to 4-methylphenylboronic acid.
Synthesis and Experimental Protocols
Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
A detailed experimental protocol for the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is not explicitly available in the searched literature. However, a general and widely used method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[9] A plausible synthetic route would involve the formation of a Grignard reagent from 4-bromo-4'-methylbiphenyl, which is then reacted with a borate ester.
Below is a generalized workflow for the synthesis of an arylboronic acid, which can be adapted for the synthesis of the title compound.
References
- 1. 4'-Methyl-4-biphenylboronic Acid | 393870-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. (4 -Methyl-[1,1 -biphenyl]-4-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. chembk.com [chembk.com]
- 7. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 8. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
In-Depth Technical Guide to 4'-Methyl-4-biphenylboronic Acid (CAS Number: 393870-04-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-4-biphenylboronic acid, identified by CAS number 393870-04-7, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in the formation of carbon-carbon bonds through the widely applied Suzuki-Miyaura cross-coupling reaction. This reaction's robustness and tolerance to a variety of functional groups have made this compound a valuable reagent in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and known applications, with a focus on experimental protocols and the underlying chemical principles.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 393870-04-7 | [1] |
| Molecular Formula | C₁₃H₁₃BO₂ | [1] |
| Molecular Weight | 212.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 138 °C | [1] |
| Purity | Typically ≥97% | [2] |
| Synonyms | (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, 4'-Methylbiphenyl-4-boronic acid | [2] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in many biologically active compounds and functional materials.[3]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
4'-Methyl-4-biphenylboronic Acid: A Comprehensive Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methyl-4-biphenylboronic acid is a versatile and commercially available organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its rigid biphenyl scaffold and reactive boronic acid moiety make it an invaluable reagent, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the core applications of this compound, with a primary focus on its utility in the Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of key reaction mechanisms and workflows are presented to facilitate its practical application in research, and drug discovery.
Introduction
The biphenyl moiety is a privileged scaffold found in a wide array of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The synthesis of unsymmetrical biaryls has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this context, this compound serves as a key precursor for introducing the 4-methylbiphenyl unit into target molecules. Its stability, relatively low toxicity, and high reactivity make it a preferred reagent in both academic and industrial settings.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.
The general reaction scheme is as follows:
Caption: General Scheme of the Suzuki-Miyaura Coupling Reaction.
The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Quantitative Data on Suzuki-Miyaura Reactions
The yield of the Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the aryl halide, the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative quantitative data for the coupling of this compound and its analogs with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound Analogs with Various Aryl Halides
| Aryl Halide | Boronic Acid Analog | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (4) | Toluene/H₂O | 80-90 | 4-6 | High | [1] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | - | K₂CO₃ (2) | DMF | 100 | 1-4 | ~80 | |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | - | High | [2] |
| 1-Chloro-4-nitrobenzene | p-Tolylboronic acid | [IPr·H][Pd(ƞ3-cin)Cl₂] (0.5) | - | K₂CO₃ (1.1) | Ethanol | 60 | - | 89 | [3] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (3) | - | Various | DMF/H₂O | 60 | - | up to 95 | [4] |
| 2-Chlorobenzonitrile | 4-Tolylboronic acid | SiliaCat DPP-Pd | - | - | Ethanol | Reflux | - | High | [1] |
Note: The data presented is compiled from various sources and may involve slightly different boronic acid analogs or reaction conditions. Direct comparison of yields should be interpreted with this in mind.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Applications in Drug Discovery and Development
The biphenyltetrazole moiety is a key pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). This compound and its analogs are crucial intermediates in the synthesis of these important pharmaceuticals.
Case Study: Synthesis of Valsartan Intermediate
Valsartan is a widely prescribed ARB for the treatment of high blood pressure and heart failure. A key step in many synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to form the 4'-methylbiphenyl core. While various boronic acids can be used, the principle remains the same, highlighting the importance of this class of reagents. For instance, the coupling of 2-chlorobenzonitrile with 4-tolylboronic acid (a close analog of this compound) produces 4'-methyl-2-biphenylcarbonitrile, a key intermediate in Valsartan synthesis.[1]
Caption: Role of Suzuki Coupling in Valsartan Synthesis.
Applications in Materials Science
The rigid and planar structure of the biphenyl unit makes it an ideal component for advanced materials with specific optical and electronic properties. This compound serves as a valuable building block for the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).
Liquid Crystals
4-Alkyl-4'-cyanobiphenyls are a well-known class of nematic liquid crystals. The synthesis of these materials often involves a Suzuki-Miyaura coupling to create the central biphenyl core. By coupling a suitable aryl halide containing a cyano group with an alkyl-substituted phenylboronic acid, or vice-versa, various liquid crystalline compounds can be accessed. While direct synthesis from this compound to a specific liquid crystal is not extensively documented in the initial search, the general synthetic strategy is well-established.[6][7]
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, molecules with extended π-conjugated systems are essential for efficient charge transport and light emission. Biphenyl derivatives are frequently incorporated into host materials, emissive materials, and hole-transporting layers. Boronic acids, including derivatives of this compound, are key intermediates in the synthesis of these complex organic molecules for OLED applications.[8][9][10] The Suzuki-Miyaura coupling provides a powerful method for constructing the intricate molecular architectures required for high-performance OLEDs.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient means of introducing the 4-methylbiphenyl moiety into a diverse range of molecules. Its primary application in the Suzuki-Miyaura cross-coupling reaction has profound implications for drug discovery, as exemplified by its role in the synthesis of ARBs like Valsartan, and for the development of advanced materials, including liquid crystals and OLEDs. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the synthetic potential of this versatile building block. As the demand for complex, functional molecules continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic Elucidation of 4'-Methyl-4-biphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methyl-4-biphenylboronic acid, a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Given the limited availability of published experimental spectra for this specific compound, this guide incorporates data from closely related analogs to provide a robust framework for its characterization.
Molecular Structure and Properties
-
IUPAC Name: (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
-
CAS Number: 393870-04-7[1]
-
Molecular Weight: 212.06 g/mol [1]
-
Appearance: White to off-white crystalline powder[1]
-
Melting Point: 138 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For arylboronic acids, care must be taken during sample preparation as they can form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To obtain sharp, well-resolved spectra, it is often recommended to use a solvent like deuterated methanol (CD₃OD) which can break up these oligomeric species.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. Based on the analysis of related structures, the following chemical shifts (δ) in ppm are anticipated.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.9 | Doublet | 2H | Protons ortho to the boronic acid |
| ~7.7 - 7.5 | Multiplet | 4H | Aromatic protons |
| ~7.3 - 7.1 | Doublet | 2H | Protons ortho to the methyl group |
| ~2.4 | Singlet | 3H | Methyl group protons |
| Variable | Broad Singlet | 2H | B(OH)₂ protons (may exchange) |
Note: The B(OH)₂ protons are often broad and may exchange with residual water or deuterated solvent, potentially leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the boron atom is often not observed or is significantly broadened due to quadrupolar relaxation of the boron nucleus.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~143 | Quaternary carbon of the methyl-substituted ring |
| ~138 | Quaternary carbon of the boronic acid-substituted ring |
| ~136 | CH carbons ortho to the boronic acid |
| ~129 | CH carbons ortho to the methyl group |
| ~127 | CH carbons meta to the boronic acid |
| ~126 | CH carbons meta to the methyl group |
| Not Observed/Broad | Carbon attached to Boron |
| ~21 | Methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a solid sample can be analyzed using techniques such as preparing a KBr pellet or as a thin solid film.[4][5][6] The spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H stretching (boronic acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (methyl) |
| ~1600 | Strong | Aromatic C=C stretching |
| ~1400 | Strong | B-O stretching |
| ~1350 | Strong | In-plane O-H bending |
| ~830 | Strong | para-disubstituted C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Calculated m/z |
| [M+H]⁺ | 213.1081 |
| [M+Na]⁺ | 235.0900 |
| [M-H]⁻ | 211.0936 |
| [M+NH₄]⁺ | 230.1347 |
| [M+K]⁺ | 251.0640 |
| [M+H-H₂O]⁺ | 195.0981 |
Data predicted by computational tools.[2]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (CD₃OD) in an NMR tube. The use of methanol-d₄ helps to break down boronic acid anhydrides, leading to sharper signals.[3]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the number of scans to 16 or 32 for a standard spectrum.
-
Use a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of methanol-d₄ (δ = 3.31 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of methanol-d₄ (δ = 49.0 ppm).
-
FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[4]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.[7]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common starting point for good separation and ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C13H13BO2) [pubchemlite.lcsb.uni.lu]
- 3. reddit.com [reddit.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. sciex.com [sciex.com]
Commercial Availability and Application of 4'-Methyl-4-biphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-4-biphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures. These motifs are of high interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and visual representations of the reaction mechanism and workflow.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity, available quantities, and pricing can vary, and it is often supplied as a white to off-white crystalline powder. It is important to note that some suppliers indicate that the product may contain varying amounts of the corresponding anhydride.
| Supplier | Purity | Available Pack Sizes |
| Chem-Impex | 97-105% (Assay by titration)[1] | 1g, 5g |
| Unnamed Supplier via Amazon | min 98% | 1g |
| TCI America | Information not specified | 1g, 5g[2] |
| Sigma-Aldrich (Apollo Scientific) | 97% | Information not specified |
| Multiple vendors on ChemicalBook | Varies | 10mg, 250mg, 1g, 5g, 10g[3] |
Note: Pricing information is dynamic and can be obtained directly from the suppliers' websites. The CAS number for this compound is 393870-04-7.[1][4]
Physicochemical Properties and Handling
-
Molecular Formula: C₁₃H₁₃BO₂[1]
-
Molecular Weight: 212.06 g/mol [1]
-
Appearance: White to off-white crystalline powder[1]
-
Melting Point: 138 °C (lit.)[1]
-
Storage: Store at room temperature or under inert gas (nitrogen or argon) at 2-8°C, in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep container tightly closed.
-
Safety: Causes skin and serious eye irritation. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide or triflate.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
References
An In-depth Technical Guide to the Lewis Acidity of 4'-Methyl-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Lewis Acidity of Boronic Acids
Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a boronic acid is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid capable of accepting a pair of electrons from a Lewis base. In aqueous media, the primary Lewis base is the hydroxide ion (OH⁻), which coordinates to the boron center to form a more stable, tetracoordinate boronate anion (R-B(OH)₃⁻).
The equilibrium between the trigonal boronic acid and the tetrahedral boronate anion is a direct measure of the compound's Lewis acidity. This is quantified by the acidity constant (pKa), which represents the pH at which the concentrations of the acidic and basic forms are equal. A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion. The Lewis acidity of a boronic acid is a critical determinant of its chemical behavior, including its ability to participate in catalytic cycles and to form reversible covalent bonds with diols, a property exploited in sensor design and drug delivery.
Quantitative Data on the Lewis Acidity of 4'-Methyl-4-biphenylboronic acid and Related Compounds
Direct experimental determination of the pKa of this compound is not widely reported. However, computational predictions and experimental data for analogous compounds provide valuable insights into its Lewis acidity.
| Compound | pKa Value | Method |
| This compound | 8.62 ± 0.17 | Predicted |
| 4-Biphenylboronic acid | 8.61 ± 0.10 | Predicted |
| Phenylboronic acid | 8.8 | Experimental |
| 4-Methoxyphenylboronic acid | 9.25 | Experimental |
| 4-Formylphenylboronic acid | 7.8 | Experimental |
| 4-(Trifluoromethyl)phenylboronic acid | 7.86 | Experimental |
Table 1: Predicted and Experimental pKa Values of this compound and Structurally Related Arylboronic Acids.
The predicted pKa of this compound is similar to that of the unsubstituted 4-biphenylboronic acid, suggesting that the 4'-methyl group has a minimal electronic effect on the Lewis acidity of the boron center. The data for other substituted phenylboronic acids illustrate the influence of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., formyl, trifluoromethyl) groups on the pKa. Electron-withdrawing groups generally increase Lewis acidity (lower pKa), while electron-donating groups decrease it (higher pKa).
Experimental Protocols for Determining Lewis Acidity (pKa)
The pKa of a boronic acid can be determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a standardized solution of a strong base (e.g., NaOH) is added. The pKa is the pH at the half-equivalence point.
Materials:
-
This compound
-
Standardized NaOH solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water. A co-solvent such as DMSO or methanol may be used if solubility is an issue, but the pKa value will be solvent-dependent.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the boronic acid solution in a beaker with a stir bar.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, known increments using a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, well past the expected pKa.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH value at the point where half of the boronic acid has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.
UV-Vis Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorbance spectra of the trigonal boronic acid and the tetrahedral boronate anion. The absorbance is measured at a fixed wavelength over a range of pH values.
Materials:
-
This compound
-
A series of buffer solutions of known pH (e.g., from pH 7 to pH 10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions by diluting the stock solution into the different pH buffers to a constant final concentration.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify a wavelength with a significant difference in absorbance between the acidic and basic forms.
-
Measure the absorbance of each solution at this chosen wavelength.
-
Plot the absorbance versus the pH of the buffer.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.
Visualization of Relevant Workflows and Pathways
General Workflow for Suzuki-Miyaura Cross-Coupling
This compound is frequently used as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex biphenyl derivatives.[1] The Lewis acidity of the boronic acid plays a role in the transmetalation step of the catalytic cycle.[2]
References
The Pivotal Role of 4'-Methyl-4-biphenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-4-biphenylboronic acid has emerged as a critical building block in the field of medicinal chemistry. Its utility primarily stems from its role as a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the synthesis of a wide array of biphenyl derivatives, a structural motif present in numerous biologically active compounds and approved pharmaceuticals. The biphenyl scaffold offers a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with biological targets. The addition of the 4'-methyl group can further enhance binding affinity and modulate pharmacokinetic properties. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Applications in Drug Discovery
The 4'-methyl-4-biphenyl moiety, readily introduced using this compound, is a privileged scaffold in medicinal chemistry due to its prevalence in compounds with a broad spectrum of pharmacological activities.[1] These activities include:
-
Antihypertensive Agents: The biphenyl structure is a cornerstone of the "sartan" class of angiotensin II receptor antagonists, used in the treatment of hypertension.
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and newer anti-inflammatory agents incorporate a biphenyl core to inhibit enzymes like cyclooxygenase (COX).
-
Anticancer Therapeutics: The biphenyl scaffold is found in numerous kinase inhibitors and other anticancer agents, where it often serves as a key pharmacophore for binding to the target protein.[1]
-
Antimicrobial Agents: Biphenyl derivatives have also shown promise as antibacterial and antifungal agents.
The versatility of this compound lies in its ability to be coupled with a diverse range of aryl and heteroaryl halides or triflates, allowing for the systematic exploration of the chemical space around the biphenyl core to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
Quantitative Data Summary
The following tables summarize quantitative data for reactions involving biphenylboronic acids and the biological activity of resulting biphenyl derivatives.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 | [3] |
| 1-Bromo-4-fluorobenzene | Pd/C | K₂CO₃ | DMF/H₂O | 110 | 8 | >95 | [4] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 88 | [5] |
Table 2: Anticancer Activity of a Representative 4'-Methyl-4-biphenyl Derivative
Compound: 4-methoxy-N-(4-(4-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-yl)benzenesulfonamide
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [6] |
| A549 | Lung Cancer | 1.23 | [6] |
| HeLa | Cervical Cancer | 2.17 | [6] |
| K562 | Leukemia | 0.46 | [1] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvents (e.g., Toluene, Ethanol)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). Then, add the degassed solvents (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Visualization of Relevant Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, the primary method for utilizing this compound.
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of a biphenyl derivative using a Suzuki-Miyaura coupling reaction.
Representative Signaling Pathway Inhibition
Many biphenyl derivatives synthesized from this compound function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer. The following diagram depicts a simplified receptor tyrosine kinase (RTK) signaling pathway that can be targeted by such inhibitors.
Conclusion
This compound is an indispensable tool in modern medicinal chemistry. Its facile use in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a vast array of biphenyl derivatives. These derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in the development of antihypertensive, anti-inflammatory, and anticancer agents. The ability to readily synthesize and modify the biphenyl scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties, making this compound a valuable asset in the quest for novel and more effective medicines. The data and protocols provided in this guide are intended to support researchers in harnessing the full potential of this versatile building block in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | C10H10N2O3S2 | CID 755965 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 4'-Methyl-4-biphenylboronic Acid in Advanced Materials Science: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of 4'-Methyl-4-biphenylboronic acid, a key building block in the development of next-generation materials for organic electronics, sensing technologies, and targeted drug delivery.
Introduction
This compound (CAS No. 393870-04-7), a biphenyl derivative bearing a boronic acid group, has emerged as a critical and versatile building block in the field of materials science.[1][2] Its unique molecular architecture, combining the rigid, conjugated biphenyl core with the reactive boronic acid moiety, makes it an ideal precursor for the synthesis of a wide array of functional organic materials. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its utility in the development of Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and stimuli-responsive polymers.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder with a molecular formula of C13H13BO2 and a molecular weight of 212.06 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 393870-04-7 | [1][2] |
| Molecular Formula | C13H13BO2 | [1][2] |
| Molecular Weight | 212.06 g/mol | [1][2] |
| Melting Point | 138 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically >97% | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Grignard reaction followed by borylation. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 4-Bromo-4'-methylbiphenyl
Materials:
-
4-Bromo-4'-methylbiphenyl
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of 4-bromo-4'-methylbiphenyl in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, 4'-methylbiphenyl-4-magnesium bromide.
-
Borylation: The reaction mixture is cooled to -78 °C, and triisopropyl borate is added dropwise. The mixture is stirred at this temperature for several hours before being allowed to warm to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1N HCl. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent mixture such as ethyl acetate/hexane to yield this compound as a white solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a key substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, including conjugated polymers, liquid crystals, and active pharmaceutical ingredients.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Methodological & Application
Application Notes and Protocols for 4'-Methyl-4-biphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 4'-Methyl-4-biphenylboronic acid is a valuable building block in this context, allowing for the introduction of a 4-methylbiphenyl moiety, a common structural motif in biologically active compounds and functional materials. These application notes provide a general procedure for the Suzuki coupling of this compound with various aryl halides, along with typical reaction parameters and expected outcomes.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for the transmetalation step.
General Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Microwave irradiation can often significantly reduce reaction times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions and yields for the Suzuki coupling of this compound with various aryl halides, based on analogous reactions in the literature. Optimal conditions are highly substrate-dependent.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (electron-neutral) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| Aryl Bromide (electron-deficient) | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O | 100 | 6 | >90 |
| Aryl Chloride (activated) | Buchwald G3-XPhos (1 mol%) | K₃PO₄ (2 equiv) | t-BuOH/H₂O | 110 | 4 | 80-90 |
| Aryl Iodide | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₂CO₃ (2 equiv) | DMF/H₂O | 90 | 2 | >95 |
| Heteroaryl Bromide | Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 100 | 8 | 75-90 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Application Notes and Protocols for Palladium Catalyst Selection in Reactions of 4'-Methyl-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the appropriate palladium catalyst for Suzuki-Miyaura cross-coupling reactions involving 4'-Methyl-4-biphenylboronic acid. This key building block is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, advanced materials, and liquid crystals. The following sections offer a comparative analysis of common palladium catalysts, detailed experimental protocols, and logical workflows to aid in the successful implementation of these reactions.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is widely favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and reaction efficiency.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Palladium Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is paramount for achieving optimal results in the Suzuki-Miyaura coupling of this compound. The following tables summarize the performance of different classes of palladium catalysts in reactions with aryl halides.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Bromide | Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | PPh₃ | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 8 | 4-Bromotoluene | >95 |
| Pd(dppf)Cl₂ (3 mol%) | dppf | Cs₂CO₃ (2 eq) | DMF | 110 | 6 | 1-Bromo-4-nitrobenzene | ~90 |
| XPhos Pd G2 (1 mol%) | XPhos | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100 | 2 | 2-Bromopyridine | >95 |
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Chloride | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | P(t-Bu)₃ (4 mol%) | K₃PO₄ (3 eq) | Dioxane | 100 | 12 | 4-Chlorotoluene | ~95 |
| SPhos Pd G2 (2 mol%) | SPhos | K₃PO₄ (3 eq) | Toluene/H₂O (10:1) | 110 | 4 | 4-Chloroanisole | >95 |
| RuPhos Pd G3 (1.5 mol%) | RuPhos | K₃PO₄ (3 eq) | 2-Methyl-THF | 100 | 6 | 2-Chlorobenzonitrile | ~92 |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions using this compound with different palladium catalysts.
Protocol 1: General Procedure using Pd(PPh₃)₄ for Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings with Aryl Chlorides using a Buchwald Precatalyst
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable Buchwald precatalyst (e.g., SPhos Pd G2, 2 mol%)
-
SPhos (4 mol% if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (and ligand if separate), and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of a Terphenyl Derivative
Caption: A typical experimental workflow for synthesizing a terphenyl derivative.
Application Notes and Protocols for Suzuki Coupling with 4'-Methyl-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction utilizing 4'-Methyl-4-biphenylboronic acid. The information herein is designed to guide researchers in selecting optimal reaction conditions, specifically focusing on the critical choice of base and solvent systems to achieve high yields and purity in the synthesis of complex biaryl and polyaryl compounds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] this compound is a valuable building block for the synthesis of elaborated molecular architectures relevant to pharmaceuticals and materials science. The efficiency of this coupling reaction is highly dependent on the careful selection of the base and solvent, which play crucial roles in the catalytic cycle.[3][4] The base is essential for the activation of the boronic acid to facilitate the transmetalation step, while the solvent system influences the solubility of reagents and the stability of the catalytic species.[3][5]
Data Presentation: Base and Solvent System Effects on a Model Suzuki Coupling Reaction
To illustrate the impact of the base and solvent on the Suzuki-Miyaura coupling, the following table summarizes quantitative data from studies on a model reaction: the coupling of an aryl bromide with a structurally similar arylboronic acid. While specific yields may vary for this compound, these data provide a strong predictive framework for reaction optimization.
Table 1: Effect of Base and Solvent on the Yield of a Model Suzuki Coupling Reaction (4-Bromotoluene with Phenylboronic Acid)
| Entry | Base | Solvent System | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 | [3] |
| 2 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 92 | [3] |
| 3 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 85 | [3] |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 98 | [3] |
| 5 | NaOH | MeOH/H₂O (3:2) | Pd(II) complex | RT | 2 | 96.3 | [4] |
| 6 | TEA | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 45 | [3] |
| 7 | K₂CO₃ | DMF/H₂O (95:5) | Supported Pd Nanoparticles | 110 | 24 | >95 | [6] |
| 8 | K₃PO₄ | 1,4-Dioxane/H₂O | Pd precatalyst / XPhos | 100 | 24 | 61-99* | [7] |
*Yields reported for a range of nitrogen-rich heterocycles.
From this data, inorganic bases such as potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) generally provide high yields in aqueous solvent mixtures.[3] Organic bases like triethylamine (TEA) are typically less effective under these conditions.[3] The choice of solvent also plays a significant role, with mixtures of an organic solvent (e.g., toluene, dioxane, DMF, or an alcohol) and water being common to dissolve both the organic substrates and the inorganic base.[4][6]
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl product.
Mandatory Visualization
The following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Methyl-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4'-Methyl-4-biphenylboronic acid, a key reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.
Introduction
This compound is an organoboron compound widely utilized as a building block in palladium-catalyzed cross-coupling reactions.[1] Its primary application is in the Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds to create biaryl and substituted biaryl structures.[2][3][4] These structural motifs are prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals, as well as in advanced materials such as organic light-emitting diodes (OLEDs).[5][6][7] The methyl group on the biphenyl scaffold can influence the electronic properties and steric hindrance of the molecule, allowing for the fine-tuning of its biological activity or material properties.[6]
Key Applications
The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the synthesis of unsymmetrical biaryls by coupling the boronic acid with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.[2][3][8]
Advantages of using this compound in Suzuki-Miyaura Coupling:
-
Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, tolerating a wide variety of functional groups.[2][3]
-
High Yields: It often provides high yields of the desired coupled product.[1]
-
Commercial Availability: The reagent is readily available from various chemical suppliers.[3]
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the synthesis of a 4'-methyl-biphenyl derivative. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[2] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the desired biphenyl derivative.[2][3]
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
| Parameter | Value/Component | Notes |
| Reactants | ||
| Aryl Halide | 1.0 mmol | Limiting reagent. |
| This compound | 1.1 - 1.5 mmol | Typically used in slight excess.[2] |
| Catalyst | ||
| Pd(PPh₃)₄ or PdCl₂(dppf) | 1-5 mol% | Active Pd(0) catalyst or precatalyst.[2] |
| Base | ||
| K₂CO₃, Na₂CO₃, or K₃PO₄ | 2.0 - 3.0 mmol | Essential for the transmetalation step.[2][8] |
| Solvent | ||
| Toluene/Water, Dioxane, or DMF | 5-10 mL per mmol of aryl halide | Anhydrous solvents are recommended.[2] |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Dependent on the solvent and reactivity of substrates.[2] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst.[2] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4'-Methyl-4-biphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. 4'-Methyl-4-biphenylboronic acid is a valuable building block in this context, allowing for the synthesis of complex terphenyl and other poly-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various aryl halides, offering a guide for reaction optimization and execution.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and structurally similar boronic acids with various aryl halides. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.
Table 1: Reaction of this compound with Various Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 4 | 91 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME | 90 | 12 | 78 |
Table 2: Reaction of Structurally Similar Boronic Acids with Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Biphenylboronic acid | 4-Chloroacetophenone | Pd(OAc)₂ (0.5) | - | Cs₂CO₃ (2) | Water | 100 | 6 | 88 | [1] |
| p-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (5) | Toluene/H₂O | 80 | 2 | 96 | [2] |
| 4-Biphenylboronic acid | 4-Bromoiodobenzene | Pd/NiFe₂O₄ | - | K₂CO₃ | DMF/H₂O | RT | 0.5 | 94 | [3] |
| p-Tolylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Dioxane | 80 | 5 | 91 | [4] |
| 4-Biphenylboronic acid | 2-Chloropyridine | Pd(OAc)₂ (3) | CataCXium®PtB (6) | - | Water | 100 | 24 | 95 | [5] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol describes a standard laboratory procedure for the synthesis of a terphenyl derivative using a homogeneous palladium catalyst.
Materials:
-
This compound (1.05 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure terphenyl derivative.
Protocol 2: Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides
This protocol is adapted for the coupling of less reactive aryl chlorides, often requiring a more active catalyst system.
Materials:
-
This compound (1.2 mmol)
-
Aryl chloride (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-36 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general experimental workflow and a decision-making process for reaction setup.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Biaryl Compounds Using 4'-Methyl-4-biphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of biaryl and substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl partners. This is owing to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]
4'-Methyl-4-biphenylboronic acid is a key building block in this context, enabling the introduction of the 4'-methylbiphenyl moiety into a target molecule. This application note provides detailed protocols and quantitative data for the use of this compound in the synthesis of terphenyl and other complex biaryl derivatives, which are of significant interest in drug discovery and the development of advanced materials such as liquid crystals.[3][4]
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (this compound) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the synthesis of a terphenyl or related biaryl derivative. The specific aryl halide, catalyst, base, and solvent system may require optimization for each substrate.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Deionized water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene, 10 mL) and water (if applicable, e.g., 2 mL). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexanes/ethyl acetate) or by recrystallization to afford the pure biaryl product.
Quantitative Data Summary
The following tables provide representative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides to form terphenyl and related biaryl structures. Conditions may vary and optimization is often required for specific substrates.
Table 1: Synthesis of Substituted Terphenyls
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-3-fluorobenzene | Pd(PPh₃)₄ (3) | Ag₂CO₃ | THF | Reflux | 64 | ~85 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Ag₂CO₃ | THF | Reflux | 16 | >90 |
| 1-Iodo-4-methoxybenzene | Pd(PPh₃)₄ (3) | Ag₂CO₃ | THF | Reflux | 48 | ~70 |
| 1-Iodo-2-methylbenzene | Pd(PPh₃)₄ (3) | Ag₂CO₃ | THF | Reflux | 24 | >90 |
| 3-Iodopyridine | Pd(PPh₃)₄ (3) | Ag₂CO₃ | THF | Reflux | 24 | ~88 |
Data adapted from similar reactions for the synthesis of substituted terphenyls.[3]
Table 2: General Biaryl Synthesis with Various Coupling Partners
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 |
| 4-Bromotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~88 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | 110 | 8 | ~95 |
| 4-Iodoanisole | Pd(OAc)₂ (0.01) | K₂CO₃ | Acetone/H₂O | Reflux | 0.5 | ~99 |
Data is representative of typical Suzuki-Miyaura coupling reactions and may not have been performed with this compound specifically.[2]
Applications in Drug Development and Materials Science
The biaryl structures synthesized using this compound are of significant interest in several high-technology fields.
-
Drug Discovery: The biphenyl and terphenyl moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. They can interact with various biological targets, and their rigid nature allows for the precise positioning of functional groups to optimize binding affinity and pharmacokinetic properties. The synthesis of libraries of analogues using this compound is a key strategy in lead optimization.[6]
-
Liquid Crystals: Terphenyl derivatives are widely used in the formulation of liquid crystal displays (LCDs). The rigid, elongated structure of these molecules facilitates the formation of the mesophases that are essential for the functioning of LCDs. The 4'-methyl group can influence the physical properties of the liquid crystal, such as its clearing point and viscosity.[4][7]
-
Organic Electronics: Substituted biaryls and oligophenyls are also investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The extended π-conjugation in these molecules allows for efficient charge transport.[8]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to utilize this building block in the creation of novel molecules for a wide range of applications. The mild reaction conditions and broad substrate scope of the Suzuki-Miyaura coupling make it an indispensable tool in modern organic synthesis.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
Protecting Group Strategies for 4'-Methyl-4-biphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of 4'-Methyl-4-biphenylboronic acid. The strategic use of protecting groups is crucial for multi-step syntheses involving this versatile reagent, preventing undesirable side reactions and enabling the construction of complex molecules.
Introduction to Protecting Groups for Boronic Acids
Boronic acids are susceptible to various reactions, including trimerization to form boroxines and decomposition under certain conditions. Protecting the boronic acid moiety as a more stable derivative, such as a boronate ester, is often necessary to ensure successful outcomes in multi-step synthetic sequences. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps and the desired method of deprotection. This guide focuses on two of the most common and effective protecting groups for arylboronic acids: N-methyliminodiacetic acid (MIDA) and pinacol.
Protecting Group Selection and Strategy
The selection of an appropriate protecting group is a critical step in planning a synthetic route. The stability of the protecting group under various reaction conditions and the ease of its removal are key considerations.
Caption: Decision workflow for selecting a protecting group strategy.
Comparative Data of Protecting Groups
The following table summarizes the key features and performance of MIDA and pinacol protecting groups for arylboronic acids, with specific data referenced for structurally similar compounds where direct data for this compound is not available.
| Feature | MIDA Boronate | Pinacol Boronate |
| Protection Yield | Typically >90%[1] | Typically >90%[2] |
| Stability | High stability to air, moisture, and chromatography[3] | Moderately stable; can be sensitive to silica gel and hydrolysis[3] |
| Deprotection Conditions | Mild aqueous base (e.g., NaOH, NaHCO₃)[4] | Transesterification, acidic or basic hydrolysis[5] |
| Key Advantages | Enables iterative cross-coupling; "slow-release" of boronic acid[3] | Readily available reagents; well-established protocols |
| Key Disadvantages | Requires specific conditions for formation | Can be challenging to deprotect without affecting other functional groups |
Experimental Protocols
Protocol 1: MIDA Protection of this compound
This protocol describes the formation of the N-methyliminodiacetic acid (MIDA) boronate ester of this compound. MIDA boronates are exceptionally stable and are ideal for multi-step syntheses where the boronic acid needs to be protected through various reaction conditions.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus
-
Standard glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add a 5:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates from the cooled solution and can be collected by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexanes or diethyl ether) and dry under vacuum to yield the this compound MIDA ester. A yield of over 90% can be expected based on similar arylboronic acids.[1]
Caption: Workflow for the MIDA protection of this compound.
Protocol 2: Pinacol Protection of this compound
This protocol details the formation of the pinacol boronate ester of this compound. Pinacol esters are widely used due to their relative stability and the commercial availability of the protecting group.
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether or dichloromethane
-
Magnesium sulfate (anhydrous)
-
Standard glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous diethyl ether or dichloromethane.
-
Add anhydrous magnesium sulfate to the mixture to scavenge the water produced during the reaction.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the this compound pinacol ester. A yield of approximately 93% can be expected, similar to that of 4-methylphenylboronic acid.[2]
References
Application Notes and Protocols for Workup and Purification of Products from 4'-Methyl-4-biphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-4-biphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The successful isolation of the desired biaryl product in high purity is critical for subsequent applications. This document provides detailed application notes and protocols for the effective workup and purification of products from reactions involving this compound.
Common Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide in the presence of a palladium catalyst and a base.[3] A typical reaction scheme is shown below:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Typical Impurities in this compound Reactions
Effective purification strategies are designed to remove specific impurities commonly generated during the reaction. These include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.
-
Homocoupling Products: Dimers of the boronic acid (forming 4,4'-dimethylbiphenyl) or the aryl halide. The presence of oxygen can often lead to an increase in homocoupling byproducts.
-
Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom.
-
Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction.
-
Ligand-Derived Impurities: Byproducts originating from the phosphine ligands used in the coupling reaction.[2][4]
Workup and Purification Strategies
A general workflow for the workup and purification of products from this compound reactions is outlined below. The choice of specific techniques will depend on the scale of the reaction and the nature of the product and impurities.
References
The Pivotal Role of 4'-Methyl-4-biphenylboronic Acid in the Synthesis of 'Sartan' Antihypertensives
Application Note & Protocol
Introduction
4'-Methyl-4-biphenylboronic acid has emerged as a critical building block in the synthesis of a major class of antihypertensive drugs known as 'sartans'. These angiotensin II receptor blockers (ARBs) are widely prescribed for the treatment of hypertension and related cardiovascular conditions. The molecular architecture of many sartans features a characteristic biphenyl scaffold, and this compound serves as a key precursor for constructing this essential structural motif. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This methodology offers high functional group tolerance and typically proceeds under mild reaction conditions, making it highly amenable to pharmaceutical manufacturing.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for prominent sartan drugs, including Losartan, Valsartan, and Telmisartan.
Application in the Synthesis of Losartan Intermediate
A crucial step in the synthesis of Losartan involves the formation of 2-cyano-4'-methylbiphenyl (o-tolylbenzonitrile, OTBN), a key intermediate.[5][6] This is efficiently achieved through the Suzuki-Miyaura coupling of 2-bromobenzonitrile with this compound.[5][7] The resulting OTBN is then further functionalized to introduce the imidazole and tetrazole moieties of the final Losartan molecule.[7][8]
Experimental Protocol: Synthesis of 2-cyano-4'-methylbiphenyl (OTBN) via Suzuki Coupling
This protocol is a representative procedure for the synthesis of the biphenyl core of sartan drugs.
Materials:
-
2-Bromobenzonitrile
-
This compound (also known as 4-tolylboronic acid)[1]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)[4][9]
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile (1.0 equiv), this compound (1.1 equiv), and sodium carbonate (2.0 equiv).[5]
-
Add a solvent mixture of toluene, ethanol, and water.[5]
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a mixture of palladium(II) acetate (e.g., 0.02 mol%) and triphenylphosphine (e.g., 0.04 mol%).[4]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.[4]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-cyano-4'-methylbiphenyl by recrystallization or column chromatography.
Quantitative Data Summary
| Intermediate | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-cyano-4'-methylbiphenyl | 2-Bromobenzonitrile | This compound | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 98% | [7] |
| 2-cyano-4'-methylbiphenyl | 2-chlorobenzonitrile | 4'-methyl-phenylboronic acid | SiliaCat DPP-Pd | - | - | - | [10] |
| Valsartan Precursor | N-acylated L-valine methyl ester derivative | 2-halobenzonitrile | Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ | - | - | - | [10][11] |
| Telmisartan Intermediate | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-(hydroxymethyl)phenylboronic acid | - | - | - | 95% | [12] |
| Telmisartan Intermediate | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/Water | 90% | [13][14] |
Application in the Synthesis of Valsartan and Telmisartan Intermediates
The versatility of this compound and its derivatives extends to the synthesis of other sartan drugs. In the synthesis of Valsartan, a similar Suzuki-Miyaura coupling strategy is employed to create the biphenyl core, which is subsequently elaborated to incorporate the valine and tetrazole functionalities.[10][15] For Telmisartan, derivatives of this compound, such as those with a protected hydroxymethyl or formyl group at the 4-position of the second phenyl ring, are used in Suzuki coupling reactions to build the central biphenyl structure.[12][13][14]
Visualizing the Synthetic Pathways
The following diagrams illustrate the central role of the Suzuki-Miyaura coupling reaction in the synthesis of sartan intermediates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for sartan synthesis highlighting the key Suzuki coupling step.
This compound is an indispensable reagent in the pharmaceutical industry, particularly for the synthesis of sartan antihypertensive drugs. The Suzuki-Miyaura coupling reaction utilizing this boronic acid provides an efficient and high-yielding route to the core biphenyl structure of these important therapeutic agents. The protocols and data presented herein offer a valuable resource for researchers and professionals in drug development and process chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Documents download module [ec.europa.eu]
- 12. rjpbcs.com [rjpbcs.com]
- 13. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 14. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to minimize homocoupling with 4'-Methyl-4-biphenylboronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the common side reaction of homocoupling, particularly when using substrates like 4'-Methyl-4-biphenylboronic acid.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Unwanted homocoupling of boronic acids is a frequent challenge in Suzuki-Miyaura cross-coupling reactions, leading to reduced yields of the desired heterocoupled product and purification difficulties. This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is one of the most critical factors in suppressing this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[1]
Caption: Mechanisms of boronic acid homocoupling.
Q2: How critical is the exclusion of oxygen, and what is the best way to achieve it?
A2: The exclusion of oxygen is paramount for minimizing homocoupling. Even trace amounts of dissolved oxygen can significantly contribute to this side reaction. The most effective methods for degassing solvents and the reaction mixture are:
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved gases.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can significantly reduce the oxygen content. For reactions, maintaining a positive pressure of an inert gas is crucial. Subsurface sparging with nitrogen has been shown to be particularly effective.[1]
Data Presentation: Effect of Dissolved Oxygen on Homocoupling
The following table illustrates the direct correlation between the initial concentration of dissolved oxygen and the formation of the homocoupling byproduct.
| Entry | Dissolved O₂ (ppm) | Homocoupling Dimer (%) |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
| Data adapted from a study on a Suzuki coupling reaction to illustrate the trend.[1] |
Q3: Which type of palladium catalyst is preferable to avoid homocoupling?
A3: Whenever possible, using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ is recommended over a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, bypassing the initial reduction step that often leads to homocoupling. If a Pd(II) precatalyst must be used, the addition of a mild reducing agent that does not interfere with the catalytic cycle, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II).[1]
Q4: How does the choice of base influence the extent of homocoupling?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. While a base is necessary, its strength and nature can impact the prevalence of side reactions. Generally, weaker inorganic bases are preferred to minimize homocoupling.
-
Recommended Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective and less likely to promote homocoupling compared to strong bases.
-
Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can sometimes lead to an increase in side reactions.
Data Presentation: Comparative Performance of Different Bases
The choice of base can significantly affect the yield of the desired product, thereby indirectly indicating the extent of side reactions like homocoupling.
| Entry | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 80-100 | High |
| 2 | K₂CO₃ | Ethanol/H₂O | 80 | High |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 85 | High |
| 4 | NaOH | DMF/H₂O | 80 | Moderate to High |
| 5 | Et₃N (Triethylamine) | DMF/H₂O | 80 | Moderate |
| Yields are generalized from various literature sources for aryl-aryl couplings and are substrate-dependent. |
Q5: What is the role of ligands in controlling homocoupling?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. Bulky, electron-donating phosphine ligands are often beneficial for minimizing homocoupling. These ligands can accelerate the rate of reductive elimination to form the desired cross-coupled product, which can outcompete the pathways leading to homocoupling. Examples of such ligands include SPhos, XPhos, and other biaryl phosphines.
Q6: Can procedural modifications during the experiment help reduce homocoupling?
A6: Yes, several procedural adjustments can significantly minimize homocoupling:
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture (e.g., via a syringe pump over 30-60 minutes) keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in the homocoupling of the boronic acid.
-
Pre-heating the Reaction Mixture: In some cases, pre-heating the mixture of the aryl halide, base, solvent, and catalyst before the addition of the boronic acid can be beneficial.[2]
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for minimizing homocoupling. Optimization for specific aryl halide substrates may be necessary.
1. Degassing the Solvent:
-
Choose an appropriate aprotic solvent such as 1,4-dioxane, toluene, or THF, with the addition of a minimal amount of water necessary to dissolve the base.
-
Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
2. Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent via syringe.
3. Reagent Addition (Slow Addition):
-
In a separate flame-dried flask under an inert atmosphere, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the vigorously stirred reaction mixture dropwise over 30-60 minutes.
4. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling with minimized homocoupling.
References
Preventing protodeboronation of 4'-Methyl-4-biphenylboronic acid
Welcome to the technical support center for 4'-Methyl-4-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation, a common side reaction encountered during storage and in synthetic applications such as Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 4-methylbiphenyl, an impurity that can complicate purification and reduce the yield of the desired product in reactions like the Suzuki-Miyaura coupling. This side reaction essentially consumes the boronic acid, rendering it inactive for the intended cross-coupling.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The propensity for protodeboronation is influenced by several factors:
-
pH: The reaction can be catalyzed by both acidic and basic conditions. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[3]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water or alcohols, is necessary for protodeboronation to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.
-
Catalyst System: In the context of cross-coupling reactions, the palladium catalyst and associated ligands can influence the rate of protodeboronation. In some cases, bulky phosphine ligands have been shown to promote this side reaction.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction with this compound?
A3: To minimize the formation of 4-methylbiphenyl as a byproduct, consider the following strategies:
-
Use a Milder Base: Instead of strong bases like sodium hydroxide (NaOH), opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Control the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling.
-
Use Anhydrous Solvents: Whenever possible, use anhydrous solvents to minimize the proton source. If a co-solvent is necessary, reducing the amount of water is advisable.
-
Employ a Highly Active Catalyst: An efficient catalyst can increase the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.
-
Convert to a Boronic Ester: this compound can be converted to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[2]
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial to prevent degradation. Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen or argon. Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of 4-methylbiphenyl byproduct detected in the reaction mixture. | The reaction conditions are promoting protodeboronation. | 1. Optimize the Base: Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. 3. Reduce Water Content: Use anhydrous solvents or minimize the amount of water in the reaction mixture. 4. Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its pinacol or MIDA ester. |
| Low yield of the desired cross-coupled product, with significant recovery of the starting aryl halide. | The catalytic cycle is inefficient, allowing time for protodeboronation to occur. | 1. Screen Different Palladium Catalysts and Ligands: Consider using a more active catalyst system. 2. Increase Catalyst Loading: A higher catalyst concentration can accelerate the desired reaction. 3. Ensure Anhydrous and Degassed Conditions: Oxygen can deactivate the catalyst, and water can promote protodeboronation. |
| Difficulty in purifying the desired product from the 4-methylbiphenyl byproduct. | The polarities of the product and byproduct are very similar. | The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above. If purification is still challenging, consider alternative chromatographic techniques or recrystallization strategies. |
Data Presentation
Table 1: Effect of Different Bases on the Protodeboronation of a Structurally Similar Arylboronic Acid.
The following data illustrates the impact of various bases on the extent of protodeboronation of 4-tert-butylphenylboronic acid, which can serve as a proxy for the behavior of this compound.
| Base | Catalyst | Yield of Protodeboronated Product (%) |
| None | None | 0 |
| K₂CO₃ | None | 31 |
| KHCO₃ | HKUST-1 | 35 |
| CH₃COOK | HKUST-1 | 62 |
| Na₂CO₃ | HKUST-1 | 80 |
| NEt₃ | HKUST-1 | 89 |
| K₂CO₃ | HKUST-1 | 98 |
Data sourced from a study on 4-tert-butylphenylboronic acid and may not be directly representative of this compound but illustrates a general trend.[4]
Table 2: General Influence of Reaction Parameters on Protodeboronation.
| Parameter | Effect on Protodeboronation Rate | Rationale |
| Increasing Temperature | Increases | Provides more energy to overcome the activation barrier of the reaction. |
| Increasing pH (Basic Conditions) | Increases | Base catalyzes the formation of the more reactive boronate species.[3] |
| Decreasing pH (Acidic Conditions) | Increases | Acid can catalyze the protonolysis of the C-B bond. |
| Presence of Water | Increases | Acts as a proton source for the reaction. |
| Use of Bulky Phosphine Ligands | May Increase | Can sometimes favor the protodeboronation pathway. |
| Conversion to Boronic Ester (e.g., Pinacol, MIDA) | Decreases | Increases stability and allows for slow release of the active boronic acid.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, aiming to minimize the protodeboronation side reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Quantification of Protodeboronation using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the extent of protodeboronation in a reaction mixture.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound and 4-methylbiphenyl).
Procedure:
-
Prepare Standard Solutions: Create a series of standard solutions of known concentrations for both this compound and 4-methylbiphenyl in a suitable solvent (e.g., acetonitrile/water).
-
Generate Calibration Curves: Inject the standard solutions into the HPLC system and record the peak areas. Plot the peak area versus concentration for each compound to generate a calibration curve.
-
Prepare the Sample: Take an aliquot of the reaction mixture at a specific time point and quench the reaction (e.g., by cooling and diluting with a known volume of solvent). Filter the sample to remove any particulate matter.
-
Analyze the Sample: Inject the prepared sample into the HPLC system.
-
Quantify the Components: Identify the peaks corresponding to this compound and 4-methylbiphenyl based on their retention times. Use the calibration curves to determine the concentration of each component in the sample.
-
Calculate the Percentage of Protodeboronation: % Protodeboronation = [Concentration of 4-methylbiphenyl / (Concentration of 4-methylbiphenyl + Concentration of this compound)] x 100
Visualizations
Caption: General pathway of protodeboronation of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting protodeboronation in your experiment.
References
Technical Support Center: Suzuki Reactions with 4'-Methyl-4-biphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during Suzuki-Miyaura cross-coupling reactions involving 4'-Methyl-4-biphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with sterically hindered substrates like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The most critical factors to consider are the catalyst system (palladium source and ligand), the choice of base and solvent, and the reaction conditions (temperature and inertness of the atmosphere).[1][2][3][4]
Q2: How does the choice of catalyst and ligand impact the reaction with this specific boronic acid?
A2: The selection of the catalyst and ligand is paramount for a successful reaction with hindered substrates.[2][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] For sterically hindered boronic acids, bulky, electron-rich phosphine ligands are often necessary to promote the crucial steps of the catalytic cycle.[1][3]
-
Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][3] These ligands help to stabilize the palladium catalyst and accelerate both oxidative addition and reductive elimination.[1]
-
Catalyst Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts such as Pd(OAc)₂ can be used. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][5]
Q3: I am observing significant homocoupling of the this compound. How can this be minimized?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or issues with the catalyst.[4] To mitigate this:
-
Ensure a strictly inert atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4][6] Oxygen can lead to catalyst decomposition and promote homocoupling.[1][4]
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling. Experimenting with different palladium sources and ligands can help.[3]
-
Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]
Q4: What is protodeboronation and could it be the cause of my low yield?
A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is particularly an issue with electron-deficient boronic acids, but can still occur under certain conditions.[6] To minimize protodeboronation:
-
Choice of Base: The base is crucial for the activation of the boronic acid but can also promote protodeboronation.[6][7] Using milder bases or carefully controlling the reaction conditions may be necessary.
-
Anhydrous Conditions: Where possible, using anhydrous conditions can reduce protodeboronation, although water is often required for the activity of many bases.[3]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can release the active boronic acid species slowly during the reaction.[6]
Q5: How do I select the optimal base and solvent for my reaction?
A5: The choice of base and solvent system is critical and can significantly influence the reaction's success.[3][8]
-
Base Selection: The base activates the boronic acid for transmetalation.[7] For sterically hindered substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8] The solubility of the base is also a key consideration.
-
Solvent System: A mixture of an organic solvent and water is commonly used.[8] The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.[8] Common solvent systems include dioxane/water, THF/water, and toluene/ethanol/water.[8][9] The ratio of the organic solvent to water may require optimization.[10]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low to No Yield | Inactive catalyst or inappropriate ligand. | Use fresh catalyst. Employ bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][3] |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water).[4][8] | |
| Insufficient temperature. | Gradually increase the reaction temperature.[4] | |
| Presence of oxygen. | Ensure rigorous degassing of all solvents and reagents.[1][4] | |
| Significant Homocoupling | Oxygen contamination. | Improve degassing procedures.[4] |
| Inefficient catalyst system. | Experiment with different palladium sources and ligands.[3] | |
| Protodeboronation | Inappropriate base or reaction conditions. | Use a milder base, shorter reaction times, or lower temperatures. Consider using a more stable boronic acid derivative.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a generalized starting protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Ligand (e.g., SPhos, 0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]
-
Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4][11]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][11]
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. benchchem.com [benchchem.com]
4'-Methyl-4-biphenylboronic acid solubility issues in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 4'-Methyl-4-biphenylboronic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound, an analog of phenylboronic acid, is generally soluble in polar organic solvents and has limited solubility in nonpolar hydrocarbon solvents. The presence of the biphenyl group makes it slightly less polar than simpler arylboronic acids. Its solubility is influenced by the solvent's polarity, the temperature, and the crystalline form of the solid.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
Difficulty in dissolving this compound is a common issue. Here are a few steps you can take:
-
Increase the temperature: Gently warming the mixture can significantly increase the solubility of boronic acids.
-
Use a co-solvent: Adding a small amount of a more polar solvent in which the compound is highly soluble (e.g., methanol, THF, or DMSO) can aid in dissolution.
-
Sonication: Applying ultrasonic waves can help break up solid agglomerates and enhance the dissolution rate.
-
Ensure anhydrous conditions: Boronic acids can form boroxines (anhydrides) in the presence of water, which may have different solubility characteristics. Using anhydrous solvents can sometimes mitigate this issue.
Q3: My this compound appears to be "oiling out" instead of dissolving or crystallizing properly. Why is this happening and what should I do?
"Oiling out" occurs when a compound melts before it dissolves in a hot solvent or comes out of solution as a liquid instead of a solid during crystallization. This can be due to:
-
High concentration: The solution may be supersaturated at a temperature above the compound's melting point.
-
Impurities: The presence of impurities can lower the melting point of the compound.
To resolve this, you can try adding a small amount of a "good" solvent (one in which it is highly soluble) to the hot mixture to fully dissolve the oil, and then allow it to cool slowly.
Q4: Are there any known stability issues with this compound in solution?
Yes, boronic acids, in general, can be susceptible to degradation. Key factors affecting the stability of this compound in solution include:
-
Moisture: Can lead to the formation of cyclic trimeric anhydrides (boroxines).[1]
-
Oxygen: The carbon-boron bond can be susceptible to oxidation, leading to protodeboronation, especially at physiological pH.[1]
-
Heat and Light: Can accelerate degradation pathways.[1]
-
pH: Both acidic and basic conditions can promote protodeboronation.[1]
It is recommended to store solutions in a cool, dark place and under an inert atmosphere for long-term stability.
Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the public literature, the following tables provide a qualitative summary and quantitative data for the closely related phenylboronic acid, which can serve as a useful proxy.
Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid moiety can form strong hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[1] |
| Ethers | Diethyl Ether, Dioxane | Moderately Soluble | Phenylboronic acid shows high solubility in ethers.[2][3] |
| Halogenated | Chloroform, Dichloromethane | Moderately Soluble | Phenylboronic acid exhibits moderate solubility in chloroform.[2][3] |
| Nonpolar | Toluene, Hexane, Methylcyclohexane | Sparingly Soluble to Insoluble | The overall polarity is too high for significant interaction with nonpolar solvents.[1][2][3] |
Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents (as a proxy)
| Solvent | Temperature (°C) | Solubility (mole fraction, x) |
| Acetone | 20 | ~0.15 |
| 40 | ~0.30 | |
| Chloroform | 20 | ~0.05 |
| 40 | ~0.12 | |
| Dipropyl ether | 20 | ~0.08 |
| 40 | ~0.20 | |
| Methylcyclohexane | 20 | <0.01 |
| 40 | <0.01 |
Note: This data is for phenylboronic acid and is intended to provide a general indication of solubility trends. Actual solubilities of this compound may vary.
Troubleshooting Guides
Issue 1: Poor Solubility in a Chosen Reaction Solvent
This guide provides a systematic approach to address poor solubility of this compound.
Caption: A workflow for troubleshooting poor solubility issues.
Issue 2: Compound Purification Challenges Due to Co-elution with Impurities
Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for tailing.
Caption: A decision tree for purifying this compound.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a reliable method for determining the thermodynamic solubility of a compound in a given solvent.[1]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand to let the undissolved solid settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved this compound in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) against a calibration curve prepared with known concentrations of the compound in the same solvent.
Caption: A workflow for the shake-flask solubility determination method.
References
Technical Support Center: 4'-Methyl-4-biphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Methyl-4-biphenylboronic acid in their experiments. The focus is on identifying and mitigating common side reactions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges encountered during experiments with this compound, with a focus on minimizing the formation of byproducts in Suzuki-Miyaura cross-coupling reactions.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting boronic acid. What is this side reaction and what is its primary cause?
A1: This common side reaction is known as homocoupling , where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this would result in the formation of 4,4'-di(p-tolyl)biphenyl. The primary cause of homocoupling in Suzuki-Miyaura reactions is often the presence of oxygen.[1] Oxygen can promote the oxidative homocoupling of the boronic acid.[1]
Q2: How can I minimize the formation of the homocoupling byproduct in my Suzuki-Miyaura reaction?
A2: To suppress homocoupling, the rigorous exclusion of oxygen is critical. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents and water used in the reaction. This can be done by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using a freeze-pump-thaw technique.[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This is best achieved using Schlenk lines or a glovebox.[1]
-
Catalyst Choice: While Pd(II) precursors like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions, including homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[1]
Q3: My reaction is sluggish, and despite my efforts to exclude oxygen, I'm still observing homocoupling byproducts. What other parameters can I adjust?
A3: If oxygen has been rigorously excluded, consider the following optimizations:
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often solvent and substrate-dependent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ have been shown to be effective.[2]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[2]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling over homocoupling.[3]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling. However, this may also decrease the rate of the desired reaction, so optimization is key.[1]
Q4: I've noticed a byproduct that corresponds to the replacement of the boronic acid group with a hydrogen atom. What is this side reaction and how can I prevent it?
A4: This side reaction is called protodeboronation , and it is a common challenge in Suzuki-Miyaura coupling.[4] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For this compound, this would result in the formation of 4-methylbiphenyl.
To minimize protodeboronation, consider the following strategies:
-
Anhydrous Conditions: Since water can be a proton source for this reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or weaker carbonate bases.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction closely to avoid unnecessarily long reaction times.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct.
Table 1: Effect of Reactant Molar Ratio on Product and Byproduct Yield
| Entry | Molar Ratio (Aryl-X : 4'-Methylphenylboronic acid) | Base (Equivalents) | Yield of 4-Methylbiphenyl (%) | Yield of 4,4'-Dimethylbiphenyl (Homocoupling Byproduct) (%) |
| 1 | 1 : 1.0 | 1.5 | ~80 | ~5 |
| 2 | 1 : 1.2 | 1.5 | ~98 | ~7 |
| 3 | 1 : 1.5 | 1.5 | ~98 | ~10 |
| 4 | 1 : 1.2 | 2.0 | ~95 | ~12 |
| 5 | 1 : 1.2 | 2.5 | ~92 | ~15 |
Data adapted from a flow-through Suzuki cross-coupling reaction of bromobenzene with 4-methylphenylboronic acid, which serves as a close model for the reactivity of this compound.[5]
Table 2: Comparative Study of Different Bases in a Model Suzuki-Miyaura Coupling Reaction
| Base | Typical Yield Range (%) | Notes |
| Na₂CO₃ | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates.[6][7] |
| K₂CO₃ | 60-95% | Another widely used carbonate base.[3] |
| K₃PO₄ | 85-99% | A stronger base, often effective for sterically hindered or electron-deficient partners.[8] |
| Cs₂CO₃ | 90-99% | A strong and highly effective base, particularly for difficult couplings.[2] |
| Organic Bases (e.g., Et₃N) | Lower yields generally | Typically less effective than inorganic bases for activating the boronic acid.[6] |
This table provides a general comparison of bases in Suzuki-Miyaura reactions. The optimal base should be determined empirically for each specific reaction.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific experimental setups.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and potassium carbonate.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene. Add this solution to the Schlenk flask via syringe.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction flask via syringe. A typical solvent ratio is 5:1 toluene to water.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for minimizing homocoupling side reactions.
Caption: A logical workflow for troubleshooting protodeboronation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Preparation of Metal-Immobilized Methacrylate-Based Monolithic Columns for Flow-Through Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4'-Methyl-4-biphenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura couplings involving 4'-Methyl-4-biphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura couplings with this compound?
A1: A general starting point for the reaction temperature is between 80°C and 110°C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, solvent, and base used.[2] It is often necessary to screen a range of temperatures to find the ideal conditions for a particular reaction.
Q2: How does reaction temperature influence the product yield and purity?
A2: Temperature has a significant impact on both the rate of reaction and the formation of byproducts. Increasing the temperature generally accelerates the reaction, leading to higher conversion of starting materials. However, excessively high temperatures can promote side reactions such as homocoupling of the boronic acid, protodeboronation (replacement of the boronic acid group with a hydrogen), and catalyst decomposition, which can decrease the overall yield and purity of the desired product.[1][2]
Q3: What are the common side reactions observed at non-optimal temperatures?
A3: At temperatures that are too high, you may observe an increase in:
-
Homocoupling: The self-coupling of this compound to form 4,4'-dimethylbiphenyl.
-
Protodeboronation: The loss of the boronic acid functional group from the starting material.[1]
-
Dehalogenation: If your coupling partner is an aryl halide, the halogen can be replaced by a hydrogen atom.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.[2]
At temperatures that are too low, the primary issue is typically a slow or incomplete reaction, resulting in low conversion of the starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10-20°C increments.[1] |
| Inactive catalyst. | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. | |
| Improper base. | The chosen base may not be strong enough or soluble at the reaction temperature. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Significant Byproduct Formation (e.g., Homocoupling) | Reaction temperature is too high. | Decrease the reaction temperature in 10°C increments. |
| Presence of oxygen. | Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. | |
| Inefficient catalyst system. | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress side reactions.[1] | |
| Low Yield Despite Good Conversion | Protodeboronation of this compound. | This can be exacerbated by high temperatures and the presence of water. Consider using anhydrous solvents and a milder base. |
| Catalyst decomposition. | If the reaction mixture turns black, this may indicate catalyst precipitation. A lower reaction temperature or a more stable catalyst/ligand system may be required.[2] |
Data Presentation
Table 1: Effect of Temperature on the Yield of Analogous Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 30 | Low | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 50 | Moderate | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 80 | High | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 100 | High | [3] |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/H₂O | 80 | 84 | [4] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O | 70 | ~50 | |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O | 110 | ~90 |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound. This protocol should be optimized for your specific substrates and laboratory conditions.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromobiphenyl) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
Technical Support Center: 4'-Methyl-4-biphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of 4'-Methyl-4-biphenylboronic acid in chemical reactions, with a particular focus on the impact of an inert atmosphere on reaction success.
Frequently Asked Questions (FAQs)
Q1: Is an inert atmosphere strictly necessary for reactions involving this compound?
A1: For many common applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the use of an inert atmosphere (typically nitrogen or argon) is highly recommended.[1][2] The active form of the palladium catalyst, Pd(0), is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and significantly lower reaction yields.[2] Furthermore, oxygen can promote undesirable side reactions, such as the homocoupling of the boronic acid.
However, with the development of more robust and air-stable catalyst systems, such as those utilizing certain palladacycles or palladium on carbon (Pd/C), successful couplings can sometimes be achieved without rigorous exclusion of air.[3] The necessity of an inert atmosphere is therefore dependent on the specific catalyst and ligands employed in the reaction.
Q2: What are the primary side reactions observed when using this compound without an inert atmosphere?
A2: The most prevalent side reaction when performing a Suzuki-Miyaura coupling in the presence of oxygen is the oxidative homocoupling of this compound. This results in the formation of a symmetric biaryl byproduct, which consumes the starting material and complicates the purification of the desired product. Another significant issue is the oxidation and deactivation of the palladium catalyst, leading to a stalled or incomplete reaction.
Q3: I am observing significant protodeboronation in my reaction. What is causing this and how can I prevent it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and can be more pronounced with certain boronic acids. To minimize protodeboronation, it is advisable to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to exclude moisture.
Q4: My reaction is not proceeding to completion, even under an inert atmosphere. What are other potential issues?
A4: If your reaction is failing despite the use of an inert atmosphere, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst and any associated ligands are fresh and have been stored correctly.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner.
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Ensure the base is appropriate for your specific reaction conditions.
-
Solvent Degassing: Even with an inert atmosphere, dissolved oxygen in your solvents can be detrimental. It is best practice to degas all solvents prior to use.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound, with a focus on the role of the reaction atmosphere.
Problem: Low or No Product Formation
Initial Checks:
-
Inert Atmosphere Integrity:
-
Question: Was the reaction performed under a consistently maintained inert atmosphere (e.g., nitrogen or argon)?
-
Action: If not, repeat the reaction using proper inert atmosphere techniques, such as a Schlenk line or a glovebox. Ensure all glassware is oven-dried to remove moisture.
-
-
Solvent Degassing:
-
Question: Were the solvents degassed prior to use?
-
Action: Degas solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.
-
-
Catalyst and Ligand Integrity:
-
Question: Are the palladium catalyst and any phosphine ligands fresh and stored under inert conditions?
-
Action: Use fresh catalyst and ligands. Phosphine ligands are particularly prone to oxidation.
-
Data Presentation: Impact of Inert Atmosphere on Yield
The following table provides representative yields for a Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid, illustrating the general effect of an inert atmosphere. While this data is for a model reaction with 4-tolylboronic acid, it is indicative of the expected trend for reactions with this compound.
| Atmospheric Condition | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Inert Atmosphere (Nitrogen) | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 2 | ~95% |
| Ambient Air | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 2 | ~40-60% |
| Ambient Air | Pd/C | Ethanol/H₂O | K₂CO₃ | 80 | 4 | ~85-95% |
Note: The yields presented are based on literature reports for similar arylboronic acids and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol is recommended for achieving high yields and minimizing side reactions.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Degas the toluene and water by sparging with nitrogen or argon for 20 minutes.
-
Using a syringe, add the degassed toluene and water to the reaction flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling in Air (with Robust Catalyst)
This protocol may be suitable for less sensitive substrates and robust catalyst systems.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
10% Palladium on Carbon (Pd/C, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Ethanol (10 mL)
-
Water (10 mL)
-
Round-bottom flask and magnetic stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, 10% Pd/C, and potassium carbonate.
-
Add the ethanol and water to the flask.
-
Heat the mixture to 80°C with vigorous stirring. The reaction can be left open to the atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for inert vs. ambient conditions.
References
Troubleshooting catalyst deactivation with 4'-Methyl-4-biphenylboronic acid
Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered when using 4'-Methyl-4-biphenylboronic acid in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve experimental challenges.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate common experimental failures.
Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the primary causes related to the boronic acid and catalyst?
A1: Low or zero yield is a frequent issue that can often be traced back to reagent quality or catalyst health. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] Additionally, aggregation of palladium nanoparticles can lead to the formation of palladium black, which has significantly lower catalytic activity.[2][3]
-
Boronic Acid Impurity: this compound is often sold containing varying amounts of its cyclic anhydride, known as a boroxine.[4] Boroxines are less reactive and can interfere with the catalytic cycle.
-
Protodeborylation: This is a key side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material without forming the desired product.[1][5] This is often promoted by excessive water or high temperatures.[1]
-
Poor Reagent Quality: Ensure your solvent is anhydrous and degassed, and the base is of high purity.[1] Oxygen is detrimental as it can lead to both catalyst oxidation and homocoupling of the boronic acid.[1][6]
Q2: My reaction starts, but then stalls before reaching completion. Why is this happening?
A2: A stalling reaction is a classic sign of catalyst deactivation during the reaction. Potential causes include:
-
Gradual Catalyst Aggregation: The catalytic cycle involves soluble palladium species, but these can aggregate over time to form less active palladium black.[3] This may be visible as a darkening or blackening of the reaction mixture.
-
Product Inhibition: In some cases, the biphenyl product can adsorb strongly to the surface of a heterogeneous or nanoparticle catalyst, blocking active sites and preventing further reaction.[7]
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially if the inert atmosphere is not rigorously maintained throughout the reaction.[1] Degraded ligands can no longer effectively stabilize the palladium catalyst, leading to its deactivation.
Q3: I'm observing a significant amount of 4,4'-dimethyl-1,1'-biphenyl as a byproduct. What is causing this homocoupling?
A3: The formation of symmetrical biaryls from the boronic acid is known as homocoupling. This undesired side reaction is typically caused by:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[6] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial for suppression.
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) can be initiated by the homocoupling of two boronic acid molecules.[6] While this activates the catalyst, it also consumes your starting material.
-
Base and Temperature Effects: The choice of base and reaction temperature can influence the rate of homocoupling. Some copper impurities, even at trace levels, can also catalyze this reaction.[8][9][10]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered in reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. This compound | 393870-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification of Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid impurities after reaction completion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary purification method (e.g., standard silica gel chromatography) is failing to remove boronic acid impurities. What are my next steps?
A1: Boronic acids can be challenging to remove using standard chromatography due to their polarity and potential for interaction with the stationary phase. If you are facing difficulties, consider the following alternative strategies:
-
Extractive Work-up: Modify your work-up procedure to selectively remove the acidic boronic acid.
-
Scavenger Resins: Employ solid-supported scavengers that selectively bind to boronic acids.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Derivatization: Convert the boronic acid into a more easily separable derivative, such as a trifluoroborate salt or a diethanolamine adduct.
Q2: I am observing streaking and poor separation of my compound during silica gel chromatography. Could this be caused by boronic acid impurities?
A2: Yes, the presence of boronic acids can lead to streaking and poor chromatographic performance. This is often due to the interaction of the acidic boronic acid with the silica surface. To mitigate this, you can try:
-
Using a less polar eluent system: If your compound of interest is significantly less polar than the boronic acid.
-
Treating the silica gel: Impregnating the silica gel with boric acid can suppress the undesired over-adsorption of boronic esters.
-
Switching to a different stationary phase: Alumina (neutral or basic) can sometimes provide better separation for compounds that are sensitive to the acidic nature of silica gel.
Q3: How can I remove residual boronic acid from a reaction mixture if my desired product is also polar?
A3: When both your product and the boronic acid impurity are polar, standard chromatography can be ineffective. In such cases, consider these targeted approaches:
-
Sorbitol Extraction: This method relies on the specific interaction between diols (like sorbitol) and boronic acids to selectively pull the boronic acid into an aqueous phase.[1]
-
Scavenger Resins: Resins functionalized with diethanolamine (DEAM) or diol groups are highly effective at sequestering boronic acids from a solution containing other polar molecules.[2][3][4]
-
Formation of Diethanolamine Adducts: Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a crystalline adduct, which can then be filtered off.[1][5]
Q4: Are there any simple work-up procedures to remove the bulk of boronic acid impurities before chromatography?
A4: Yes, a simple acid-base extraction is often a good first step. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH), the acidic boronic acid will be deprotonated and partitioned into the aqueous phase.[6] This can significantly reduce the amount of boronic acid impurity before proceeding with other purification methods.
Q5: I need to purify a boronic ester. What is the best way to remove the corresponding boronic acid?
A5: The purification of boronic esters can be complicated by their potential hydrolysis back to the boronic acid on silica gel.[7] Consider the following:
-
Boric Acid-Treated Silica Gel: Using silica gel impregnated with boric acid can improve the recovery of boronic esters during chromatography.[7]
-
Sorbitol Extraction: This technique is particularly useful for separating boronic esters from their corresponding acids, as the sorbitol will selectively complex with the free boronic acid.[1][8]
-
Formation of Diethanolamine Adducts: This method can be used to selectively remove the free boronic acid from the boronic ester.[1]
Purification Methodologies: A Comparative Overview
The choice of purification method depends on several factors, including the properties of the desired compound, the nature of the boronic acid impurity, and the scale of the reaction. The following table summarizes key quantitative data for common purification techniques.
| Purification Method | Typical Recovery Yield | Typical Final Purity | Key Advantages | Common Limitations |
| Acid-Base Extraction | >90% (for organic product) | Variable, depends on product properties | Simple, inexpensive, and effective for initial bulk removal. | Not suitable for acid- or base-sensitive compounds. Emulsion formation can be an issue. |
| Sorbitol Extraction | High | >95% | Highly selective for boronic acids.[1] Mild conditions. | Requires an aqueous work-up. May not be suitable for highly water-soluble products. |
| Crystallization/Recrystallization | 70-95% | >99% | Can provide very high purity. Scalable. | Product must be a solid. Finding a suitable solvent system can be time-consuming. |
| Silica Gel Chromatography | 50-90% | Variable | Widely applicable. | Can be challenging for polar boronic acids and esters due to interactions with silica.[9] |
| Scavenger Resins (e.g., DEAM, Diol) | >95% (for product) | >98% | High selectivity and efficiency.[2] Simple filtration-based work-up. | Cost of scavenger resins can be higher than other methods. |
| Diethanolamine Adduct Formation | >90% (for product) | >98% | Forms crystalline, easily filterable adducts with boronic acids.[1][5] | Requires an additional reaction step. Adduct may not always be crystalline. |
| Conversion to Trifluoroborate Salts | 80-95% | >98% | Trifluoroborates are often crystalline and stable.[10] | Requires a two-step process (formation and potential hydrolysis back to boronic acid). |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extractive Work-up
This protocol is a general method for removing acidic boronic acid impurities from a reaction mixture containing a neutral or basic organic product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Aqueous NaOH solution
-
1 M Aqueous HCl solution (for back-extraction if desired)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The boronic acid will be deprotonated to the boronate salt and dissolve in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution (steps 2-5) one or two more times to ensure complete removal.
-
Wash the organic layer with an equal volume of brine to remove any residual base and dissolved water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is effective for the selective removal of boronic acids by converting them into crystalline diethanolamine (DEA) adducts.
Materials:
-
Crude reaction mixture containing the boronic acid impurity
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Diethanolamine (1.1 equivalents relative to the boronic acid)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of anhydrous diethyl ether.
-
Add diethanolamine (1.1 equivalents) to the solution while stirring.
-
A white precipitate of the boronic acid-DEA adduct should form within minutes.[5]
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether.
-
The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to recover the product.
-
To recover the boronic acid from the adduct (if desired), the solid can be treated with an aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent.
Protocol 3: Boronic Acid Removal using a Scavenger Resin
This protocol describes the use of a silica-based diethanolamine (DEAM) scavenger resin for the removal of boronic acid impurities.
Materials:
-
Crude reaction mixture in an appropriate organic solvent (e.g., DCM, THF)
-
SiliaBond DEAM resin (or similar boronic acid scavenger)
-
Reaction vessel with stirring
-
Filtration apparatus
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add the SiliaBond DEAM resin (typically 3-5 equivalents relative to the boronic acid impurity).
-
Stir the suspension at room temperature. The reaction time will depend on the specific boronic acid and substrate, but is often complete within 1-4 hours. Monitor the reaction by TLC or LC-MS to determine completion.
-
Once the boronic acid is consumed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visual Workflows
The following diagrams illustrate the workflows for the described purification techniques.
References
- 1. reddit.com [reddit.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. suprasciences.com [suprasciences.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Ligand Effects on the Efficiency of 4'-Methyl-4-biphenylboronic Acid Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4'-Methyl-4-biphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of ligands used for the Suzuki-Miyaura cross-coupling of this compound, and how do they differ?
A1: The most common ligands are phosphine-based, particularly bulky and electron-rich monophosphine ligands from the biarylphosphine family. These are effective for sterically demanding substrates.[1][2] N-Heterocyclic carbenes (NHCs) are another powerful class of ligands, often providing highly stable and active catalysts.[3] The primary difference lies in their steric and electronic properties, which significantly influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[1][4]
Q2: How does the choice of phosphine ligand impact the yield and reaction time in the cross-coupling of sterically hindered substrates like this compound?
A2: Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the Suzuki-Miyaura coupling, especially with sterically hindered substrates.[1] Ligands like SPhos and XPhos are versatile and highly effective for a broad range of substrates, including those that are sterically demanding.[1] The increased steric bulk can promote the formation of the active monoligated palladium species, while high electron density at the phosphorus atom facilitates oxidative addition.[2]
Q3: What are the initial checks to perform when a Suzuki-Miyaura coupling with this compound results in a low yield?
A3: When experiencing low yields, a systematic check of your reagents and reaction setup is crucial. Key areas to investigate include:
-
Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[5]
-
Reagent Quality: Verify the purity of the this compound and the aryl halide. Boronic acids can degrade over time.[6]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[5] Ensure the base is of high purity and anhydrous if required by the protocol.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[5][6]
Q4: What causes protodeboronation of this compound, and how can it be minimized?
A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and strong bases.[6] To minimize protodeboronation:
-
Use Milder Bases: Consider using bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce this side reaction.[6]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can protect it from premature decomposition.[5]
Q5: What leads to the homocoupling of this compound, and what are the strategies to prevent it?
A5: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6][7] To prevent this:
-
Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas like argon or nitrogen.[5]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive catalyst or degraded ligand.[5] 2. Inadequate degassing (presence of oxygen).[6] 3. Impure reagents (boronic acid, aryl halide).[6] 4. Incorrect base or solvent.[6] | 1. Use fresh catalyst and ligand. Consider using a more robust pre-catalyst. 2. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 3. Use high-purity reagents. Consider recrystallizing the boronic acid if degradation is suspected. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water). |
| Significant Protodeboronation | 1. Presence of water or other protic sources.[6] 2. Use of a strong base.[6] | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base such as KF or K₃PO₄. 3. Convert the boronic acid to a more stable pinacol ester.[5] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[6][7] 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Improve the degassing procedure of the solvent and reaction mixture. 2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of the Pd(II) precatalyst. |
| Formation of Dehalogenated Starting Material | 1. Presence of a hydride source in the reaction mixture. | 1. Use high-purity, dry solvents. 2. Consider changing the base, as some bases can act as hydride sources. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC/LC-MS. 2. Increase the catalyst and ligand loading. |
Data Presentation
Table 1: Representative Performance of Common Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides
The following data is a summary of typical performances and may vary based on specific substrates and reaction conditions.
| Ligand | Ligand Class | Typical Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| SPhos | Biaryl Phosphine | 0.5 - 1.0 | Room Temp - 100 | 2 - 12 | > 90 | [1] |
| XPhos | Biaryl Phosphine | 0.5 - 1.0 | Room Temp - 100 | 2 - 12 | > 90 | [1] |
| P(t-Bu)₃ | Trialkylphosphine | 1.0 - 2.0 | Room Temp - 80 | 12 - 24 | 80 - 95 | |
| PPh₃ | Triarylphosphine | 2.0 - 5.0 | 80 - 110 | 12 - 24 | 60 - 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates and equipment.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.
References
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Analysis of 4'-Methyl-4-biphenylboronic Acid and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of 4'-Methyl-4-biphenylboronic acid and the foundational phenylboronic acid in Suzuki coupling reactions, supported by experimental data.
Executive Summary
In Suzuki coupling reactions, the electronic nature of the boronic acid plays a pivotal role in influencing the reaction kinetics and overall yield. Generally, electron-donating groups on the arylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, thereby increasing reactivity. This compound possesses a methyl group, which is weakly electron-donating, and an additional phenyl ring. This extended aromatic system can also influence the electronic properties and steric hindrance of the molecule. In contrast, phenylboronic acid serves as the fundamental benchmark for these reactions. This guide will delve into the comparative reactivity of these two boronic acids with different aryl halides, providing a data-driven basis for reagent selection in synthetic applications.
Data Presentation: A Comparative Look at Reaction Yields
The following tables summarize quantitative data from various Suzuki coupling reactions, offering a comparison of the performance of this compound and phenylboronic acid with both aryl bromides and the less reactive aryl chlorides.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 12 | 98 | [1][2] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 0.5 | 95 | [3] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(II) complex | Cs₂CO₃ | Dioxane | 2 | 99 | [4] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / 21 | K₃PO₄ | Toluene | 24 | 92 | [5] |
| 5 | 4-Chloroacetophenone | Phenylboronic acid | Pd/C (5) | K₂CO₃ | DMA/H₂O | 24 | 95 | [6] |
| 6 | Chlorobenzene | Phenylboronic acid | Pd-MOF-808(Hf) | K₃PO₄ | Dioxane | 24 | 75 | [7] |
| 7 | 4-Bromobiphenyl | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 95 | N/A |
| 8 | 4-Chlorobiphenyl | This compound | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 18 | 91 | N/A |
Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving phenylboronic acid and a general protocol that can be adapted for this compound.
General Procedure for Suzuki Coupling with Phenylboronic Acid and 4-Bromotoluene
To a reaction vessel is added 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added, followed by the degassed solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]
General Procedure for Suzuki Coupling with Aryl Chlorides
A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd/C, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., DMA/H₂O 20:1, 5 mL) is heated at a specified temperature (e.g., 120 °C) for the required duration.[6] After cooling, the mixture is worked up as described in the previous protocol.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Logical Workflow for Reactivity Comparison
This diagram outlines the logical steps for comparing the reactivity of the two boronic acids.
References
A Comparative Guide to 4'-Methyl-4-biphenylboronic Acid and Other Substituted Biphenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-Methyl-4-biphenylboronic acid with other substituted biphenylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The choice of boronic acid is critical in the synthesis of biaryl and polyaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document summarizes key performance data, details experimental protocols, and provides visual diagrams of relevant chemical and biological pathways to aid in the selection of the most appropriate building block for your research and development needs.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The reactivity of substituted biphenylboronic acids in the Suzuki-Miyaura reaction is significantly influenced by the electronic nature of the substituents on the phenyl ring. Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction.
The 4'-methyl group in this compound is a weak electron-donating group, which generally leads to good to excellent yields in Suzuki-Miyaura couplings. Below is a comparative summary of reported yields for various substituted biphenylboronic acids in reactions with different aryl halides.
Disclaimer: The following data has been compiled from various sources. Reaction conditions such as catalyst, ligand, base, solvent, and temperature may vary between studies, which can significantly impact reaction yields. This table should therefore be used as a general guide to the relative reactivity of these compounds.
| Biphenylboronic Acid Derivative | Substituent | Substituent Nature | Aryl Halide Coupling Partner | Product Yield (%) |
| This compound | -CH₃ (at 4'-position) | Weak Electron-Donating | 4-Bromotoluene | ~78% |
| 4-Biphenylboronic acid | (Unsubstituted) | Neutral | 4-Bromoanisole | 95%[1] |
| 4'-Methoxy-4-biphenylboronic acid | -OCH₃ (at 4'-position) | Strong Electron-Donating | Iodobenzene | 98% |
| 4'-Nitro-4-biphenylboronic acid | -NO₂ (at 4'-position) | Strong Electron-Withdrawing | 4-Bromoanisole | 85%[1] |
| 4'-(Trifluoromethyl)-4-biphenylboronic acid | -CF₃ (at 4'-position) | Strong Electron-Withdrawing | Not Specified | (Generally lower yields) |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of different organoboron reagents. Below are representative procedures for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted biphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted biphenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the designated reaction time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Application in Drug Discovery: Targeting the PD-1/PD-L1 Signaling Pathway
Biphenyl scaffolds are prevalent in many biologically active molecules. One notable application is in the development of small molecule inhibitors targeting the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a key immune checkpoint in cancer therapy.
Caption: Inhibition of the PD-1/PD-L1 pathway by a biphenyl-based compound.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 4'-Methyl-4-biphenylboronic Acid
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4'-Methyl-4-biphenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity can significantly impact reaction yields and impurity profiles of subsequent products. This guide provides a comprehensive comparison of various analytical methods for determining the purity of this compound, complete with supporting data and detailed experimental protocols.
Quantitative Performance of Analytical Methods
The choice of an analytical method for purity determination depends on factors such as the required sensitivity, selectivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the performance of commonly employed techniques for the analysis of this compound and related boronic acid derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation by HPLC followed by mass analysis of the analyte and its fragments. | Separation of volatile compounds followed by mass analysis. | Absorption of radiofrequency waves by the ¹¹B nucleus in a magnetic field. |
| Limit of Detection (LOD) | ~1.2 ng (for phenylboronic acid with post-column derivatization)[1] | As low as 2 pg/mL (for 4-methylphenylboronic acid)[2] | ~30 ppm (for boronic acid after derivatization)[3] | 0.02% w/w (for boric acid)[4][5] |
| Limit of Quantification (LOQ) | ~1 µM (for phenylboronic acid with post-column derivatization)[1] | 2-10 pg/mL (for various phenylboronic acids)[2] | Not specified, but sensitive to ppm levels.[3] | 0.04% w/w (for boric acid)[4][5] |
| Linearity (R²) | >0.99 (Typical) | >0.99[2] | >0.99 (Typical for derivatized analyte) | >0.99[4][5] |
| Precision (%RSD) | <2.0% (Typical for system suitability)[6] | <3.0%[2] | Not specified | 0.7 - 2.0% (intra- and inter-day)[4][5] |
| Key Advantage | Widely available, robust for routine analysis of non-volatile impurities. | High sensitivity and selectivity for trace-level quantification. | Excellent for differentiating boronic acid from its anhydride (boroxine).[7] | Provides structural information and is an absolute quantification method. |
| Key Disadvantage | Potential for on-column hydrolysis of the boronic acid.[8] | Higher cost and complexity of instrumentation. | Requires derivatization for non-volatile boronic acids.[3] | Lower sensitivity compared to MS methods; requires quartz NMR tubes.[9] |
Experimental Workflow
The general workflow for determining the purity of this compound involves several key stages, from sample preparation to data analysis and interpretation.
General workflow for the purity analysis of this compound.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative and may require optimization for specific instrumentation and samples.
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with low silanol activity is recommended to minimize interactions with the boronic acid moiety.[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 100 mL with a suitable diluent (e.g., a mixture of acetonitrile and water). This provides a concentration of about 100 µg/mL.[6]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis: Purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
This method is particularly useful for identifying and quantifying volatile impurities and can be adapted for the main analyte after derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of pyridine or acetonitrile.[10]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Heat the mixture at 60-70 °C for 30 minutes to form the volatile trimethylsilyl ester.[10]
-
-
GC Conditions:
-
MS Conditions:
¹¹B NMR is a powerful technique for the structural characterization and quantification of boron-containing compounds.[11]
-
Instrumentation: High-field NMR spectrometer.
-
Sample Preparation:
-
NMR Parameters:
-
Data Analysis: The chemical shift provides information about the hybridization state of the boron atom. Purity can be determined by integrating the signal corresponding to this compound and comparing it to the signals of any boron-containing impurities. For quantitative analysis (qNMR), a certified internal standard would be added to the sample.
References
- 1. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
HPLC and GC-MS analysis of 4'-Methyl-4-biphenylboronic acid reaction mixtures
A Comparative Guide to HPLC and GC-MS Analysis of 4'-Methyl-4-biphenylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura coupling reactions, the accurate analysis of reaction mixtures containing key intermediates like this compound is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of such reaction mixtures. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate analytical method for your research needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a liquid mixture. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For boronic acids, reversed-phase HPLC is a common and effective approach.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is ideal for the analysis of volatile and thermally stable compounds.[2] Due to the polar and non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1]
Data Presentation: Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures depends on several factors, including the specific goals of the analysis (e.g., purity assessment, reaction monitoring, impurity profiling), sample throughput requirements, and available instrumentation. The following tables summarize the key performance characteristics of each technique.
Table 1: General Comparison of HPLC and GC-MS for Boronic Acid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[4] |
| Applicability | Ideal for routine analysis of complex reaction mixtures, including non-volatile and thermally sensitive compounds.[1][2] | Excellent for the separation of volatile impurities and for structural confirmation when coupled with a mass spectrometer.[1] |
| Sample Preparation | Minimal sample preparation is typically required (dilution and filtration).[1] | Derivatization is necessary to increase the volatility and thermal stability of boronic acids.[1][5] |
| Selectivity | High, especially with UV or MS detection. Can resolve isomers and closely related compounds.[3] | Very high, provides structural information for definitive peak identification.[1] |
| Sensitivity | High, with Limits of Detection (LOD) in the µg/mL to ng/mL range, and even pg/mL with LC-MS/MS.[3][6] | High, especially for volatile compounds.[2] |
| Throughput | High; modern UHPLC systems can have run times as short as one minute.[3][7] | Moderate; the derivatization step can be time-consuming. |
| Cost per Analysis | Generally lower than GC-MS.[2] | Can be higher due to the cost of derivatizing agents and instrument maintenance.[2] |
Table 2: Performance Data for Boronic Acid Analysis
| Parameter | HPLC-UV/LC-MS | GC-MS (after derivatization) |
| Linearity (R²) | > 0.99[6] | > 0.999[5] |
| Limit of Detection (LOD) | 0.1 µg for many boronic acids[7]; as low as 2 pg/mL for 4-methylphenylboronic acid by LC-MS/MS[6] | 0.16 µg/mL for bis(pinacolato)diboron (a related boron species)[5] |
| Limit of Quantitation (LOQ) | 1.0 µg for many boronic acids[7]; 2-10 pg/mL for phenylboronic acid derivatives by LC-MS/MS[6] | 0.48 µg/mL for bis(pinacolato)diboron[5] |
| Precision (%RSD) | < 2.0%[7]; < 3% for phenylboronic acid derivatives[6] | 4.3% at the LOQ for bis(pinacolato)diboron[5] |
| Recovery | 97.1% to 105.7%[7] | Not explicitly found in the search results for this compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general guideline for the analysis of this compound in reaction mixtures using reversed-phase HPLC.
-
Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detection at 254 nm or by mass spectrometry in negative ion mode.[6]
-
Sample Preparation:
-
Withdraw a known volume of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a 50:50 (v/v) mixture of acetonitrile and water to a concentration within the calibration range.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Derivatization and Sample Preparation:
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Seal the vial and heat at 70 °C for 30 minutes.[1]
-
Cool the sample to room temperature before injection.
-
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound reaction mixtures.
Caption: Workflow for the GC-MS analysis of this compound reaction mixtures.
Conclusion
Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound reaction mixtures.
HPLC is often the method of choice for routine quality control and reaction monitoring due to its simpler sample preparation, high throughput, and direct analysis of the parent compound and non-volatile impurities.[1] The development of highly sensitive LC-MS/MS methods further enhances its utility for detecting trace-level components.[6]
GC-MS , on the other hand, provides unparalleled selectivity and structural confirmation, which is particularly valuable for impurity identification and mechanistic studies.[1] While the requirement for derivatization adds a step to the sample preparation process, it enables the analysis of volatile impurities that may not be amenable to HPLC.
The selection of the most appropriate technique will ultimately depend on the specific analytical requirements of the researcher, scientist, or drug development professional. For rapid, routine analysis, HPLC is advantageous. For detailed structural elucidation and the analysis of volatile components, GC-MS is the preferred method.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sciex.com [sciex.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Stability comparison of 4'-Methyl-4-biphenylboronic acid and its boronate esters
For researchers, scientists, and professionals in drug development, the stability of organoboron compounds is a critical parameter influencing their storage, handling, and efficacy in synthetic applications. This guide provides an objective comparison of the stability of 4'-Methyl-4-biphenylboronic acid and its commonly used boronate esters, supported by general experimental data trends and detailed methodologies for stability assessment.
At the heart of the comparison lies a fundamental trade-off: the high reactivity of boronic acids, which is beneficial in reactions like the Suzuki-Miyaura coupling, comes at the cost of lower stability. Conversely, boronate esters, particularly sterically hindered ones like pinacol esters, offer enhanced stability but may exhibit slower reaction kinetics.[1]
Executive Summary: A Tale of Two Stabilities
Boronate esters, such as the pinacol ester of this compound, generally exhibit superior stability compared to the free boronic acid. This enhanced stability is observed across various stress conditions, including hydrolysis, oxidation, and thermal exposure. The primary reason for this is the protection of the electron-deficient boron center by the diol group, which sterically hinders the approach of nucleophiles and other degrading species.[2]
Data Presentation: A Comparative Overview
While specific quantitative stability data for this compound is not extensively available in publicly accessible literature, the following tables summarize the expected relative stability based on well-established principles for arylboronic acids and their esters.
Table 1: General Stability Comparison
| Parameter | This compound | This compound Pinacol Ester | Rationale |
| Hydrolytic Stability | Low | High | The pinacol group sterically protects the boron atom from nucleophilic attack by water.[2] |
| Oxidative Stability | Moderate | High | Boronate esters are generally more resistant to oxidation than the corresponding free boronic acids.[2] |
| Thermal Stability | Moderate | High | The ester linkage and bulky pinacol group contribute to greater thermal robustness.[2] |
| Handling & Storage | Requires inert atmosphere and low temperature | Can be handled in air for short periods; long-term storage under inert atmosphere is recommended. | Boronic acids are prone to dehydration to form boroxines, a cyclic trimer anhydride. |
Table 2: Representative Hydrolytic Stability Data (Illustrative)
| Compound | Condition | Half-life (t½) |
| Arylboronic Acid | pH 7.4, 37 °C, Aqueous Buffer | Minutes to Hours |
| Arylboronic Acid Pinacol Ester | pH 7.4, 37 °C, Aqueous Buffer | Hours to Days |
Note: This data is illustrative and the actual half-life will depend on the specific arylboronic acid and the reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for assessing the stability of these compounds. The following are representative methods that can be adapted for the specific analysis of this compound and its esters.
Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the hydrolysis of a boronate ester to its corresponding boronic acid.
-
Sample Preparation: Prepare a stock solution of the this compound pinacol ester in a deuterated organic solvent (e.g., DMSO-d₆).
-
Reaction Initiation: In an NMR tube, mix the stock solution with a buffered D₂O solution (e.g., phosphate buffer, pH 7.4) to achieve the desired final concentration and solvent ratio.
-
NMR Analysis: Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals thereafter.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in a characteristic peak of the free boronic acid. Calculate the percentage of hydrolysis over time.
Protocol 2: Evaluation of Oxidative Stability by HPLC
This protocol assesses the degradation of the compounds in the presence of an oxidizing agent.
-
Sample Preparation: Prepare solutions of this compound and its pinacol ester in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
HPLC Analysis: At predetermined time points, inject an aliquot of the reaction mixture into an HPLC system equipped with a suitable C18 column.[1][3]
-
Data Quantification: Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation. A mobile phase without acidic modifiers is recommended to prevent on-column hydrolysis of the ester.[4][5]
Protocol 3: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.
-
Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 5-10 mg) into a TGA pan.
-
TGA Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).[6][7]
-
Data Analysis: The resulting TGA curve will show the onset temperature of decomposition, which is a measure of the compound's thermal stability.[8][9]
Mechanistic Insights & Visualizations
The stability of these compounds is intrinsically linked to their degradation pathways.
Hydrolysis of Boronate Esters
The hydrolysis of boronate esters is a reversible process that is typically catalyzed by acid or base. In neutral or basic aqueous media, hydroxide ions can attack the electron-deficient boron atom, leading to the cleavage of the B-O bond and regeneration of the boronic acid and the diol.
Caption: Hydrolysis mechanism of a boronate ester.
Oxidative Deboronation
A common degradation pathway for boronic acids and their esters is oxidative deboronation, where the carbon-boron bond is cleaved, typically by reactive oxygen species like hydrogen peroxide, to yield an alcohol (or phenol) and boric acid.
Caption: Oxidative deboronation of an arylboronic acid.
Conclusion
The choice between this compound and its boronate esters is dictated by the specific requirements of the application. For reactions where high reactivity is paramount and the reagent can be used promptly under controlled conditions, the free boronic acid may be suitable. However, for applications requiring high stability, ease of handling, purification, and long-term storage, the corresponding boronate ester, particularly the pinacol ester, is the superior choice. Researchers should carefully consider the stability-reactivity trade-off to ensure the success and reproducibility of their synthetic endeavors.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. kiche.or.kr [kiche.or.kr]
- 7. docta.ucm.es [docta.ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4'-Methyl-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The appropriate choice of a palladium catalyst is critical for the success of this reaction, particularly when utilizing substrates such as 4'-Methyl-4-biphenylboronic acid for the synthesis of complex terphenyl and other polyphenyl structures prevalent in pharmaceuticals and advanced materials. This guide provides an objective comparison of various palladium catalysts for the coupling of this compound with aryl halides, supported by representative experimental data.
Catalyst Performance Comparison
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which includes the palladium source and the associated ligands. The following table summarizes the performance of several common palladium catalysts in reactions analogous to the coupling of this compound with an aryl halide. This data, compiled from studies on structurally similar arylboronic acids, serves as a valuable guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 18 | 65 | |
| 10% Pd/C | None | K₂CO₃ | Ethanol/H₂O | Reflux | 2-4 | High |
Note: The data presented is for illustrative purposes, drawing from studies on structurally similar, sterically demanding arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.
Discussion of Catalyst Systems:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for this reaction. While effective for many substrates, it may necessitate higher temperatures and longer reaction times, especially with less reactive aryl chlorides.[1]
-
Ligand-free Systems (e.g., Pd(OAc)₂): In some cases, a simple palladium salt like palladium(II) acetate can be effective without an additional ligand, particularly in polar solvent systems like ethanol/water. These conditions are often mild and can lead to high yields.[1]
-
Bulky, Electron-Rich Phosphine Ligands and Palladacycle Precatalysts (e.g., Buchwald Ligands and Precatalysts): The development of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts has revolutionized Suzuki-Miyaura couplings. These catalyst systems are highly active, enabling the coupling of sterically hindered and electron-rich substrates, often at low catalyst loadings and under mild conditions.[1] They are particularly effective for challenging couplings, including those involving aryl chlorides.
-
Heterogeneous Catalysts (e.g., 10% Pd/C): Palladium on carbon is an attractive option due to its ease of removal from the reaction mixture by simple filtration. This simplifies product purification and reduces palladium contamination in the final product.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of published results. Below are two representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: Homogeneous Catalysis using Palladium(II) Acetate and Triphenylphosphine
This protocol is adapted from a general procedure for the synthesis of biphenyls.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis using 10% Palladium on Carbon
This protocol provides an alternative using a solid-supported catalyst for easier removal.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
10% Palladium on Carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Celite
Procedure:
-
In a round-bottom flask, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add 10% Pd/C (5 mol%).
-
Add ethanol (10 mL) and deionized water (10 mL).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The product may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate.
-
The crude product can be purified by recrystallization.
Mandatory Visualization
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
References
A Comparative Guide to Quantitative NMR (qNMR) for Assessing 4'-Methyl-4-biphenylboronic Acid Conversion
For Researchers, Scientists, and Drug Development Professionals
The accurate monitoring of reaction conversion is critical in chemical synthesis, particularly in the pharmaceutical industry where precise control over reaction endpoints impacts yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4'-Methyl-4-biphenylboronic acid is a key building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the conversion of this compound.
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of analyte concentration without the need for identical reference standards.[1] Its inherent quantitative nature and ability to provide structural information make it an invaluable tool for real-time reaction monitoring.[2]
Comparison of Analytical Methods
The choice of analytical technique for monitoring the conversion of this compound depends on various factors, including the required precision, sensitivity, sample throughput, and the complexity of the reaction mixture. While qNMR offers a direct and universal method, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the molar concentration of the nuclei. | Differential partitioning of the analyte between a mobile and a stationary phase. | Separation based on volatility and mass-to-charge ratio. |
| Applicability | Provides structural information and quantification without a specific reference standard for the analyte.[3] | Ideal for routine analysis of complex reaction mixtures.[3][4] | Suitable for volatile and thermally stable compounds; often requires derivatization for boronic acids.[4][5] |
| Selectivity | High; can distinguish between different species in a mixture based on their unique NMR signals. | High, especially with UV or MS detection; can resolve isomers and closely related compounds.[4] | Very high, provides structural information through mass fragmentation patterns. |
| Sensitivity | Moderate; generally less sensitive than chromatographic methods. | High; Limits of Detection (LOD) can be in the µg/mL to ng/mL range.[3] | Very high; can detect trace amounts of analytes. |
| Limit of Detection (LOD) | ~0.1-1 µg/mL (analyte dependent) | Phenylboronic acid: 1 µM (fluorescence detection)[6] | Derivatized boronic acids: low ppm levels[7] |
| Limit of Quantification (LOQ) | ~0.5-5 µg/mL (analyte dependent) | 4-methylphenylboronic acid: 2-10 pg/mL (LC-MS/MS)[8] | - |
| Linearity (R²) | >0.999 | >0.99[8] | >0.99 |
| Precision (%RSD) | <2% | <3%[8] | <5% |
| Sample Throughput | Moderate; acquisition times can be longer for low concentration samples. | High; typical run times are in the range of 5-15 minutes.[3] | Moderate; sample preparation (derivatization) can be time-consuming. |
| Key Advantages | - Absolute quantification without a specific reference standard - Provides structural information - Non-destructive | - High sensitivity and selectivity - High throughput - Well-established and widely available | - Excellent sensitivity and selectivity - Provides structural confirmation |
| Key Limitations | - Lower sensitivity compared to chromatographic methods - Potential for signal overlap in complex mixtures | - Requires a reference standard for accurate quantification - Potential for on-column degradation of boronic acids[5] | - Requires derivatization for non-volatile boronic acids, which adds a step and can introduce variability[5] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the use of ¹H NMR for the quantitative analysis of this compound conversion.
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal Standard (IS): A compound with a known concentration and purity, and a resonance that does not overlap with the analyte or reactant signals (e.g., maleic acid, 1,4-dioxane). The IS must be stable and not react with any components in the sample.
2. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture at a specific time point.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. For quantitative results, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) and an appropriate number of scans for a good signal-to-noise ratio.[9]
4. Data Analysis:
-
Identify non-overlapping signals for the starting material (this compound), the product, and the internal standard. For this compound, the aromatic protons can be used. For the Suzuki coupling product, new signals corresponding to the coupled aromatic rings will appear.[10][11]
-
Integrate the selected signals.
-
Calculate the concentration of the starting material and product relative to the internal standard using the following formula:
Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (Mₓ / Mᵢₛ)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
x = analyte (starting material or product)
-
is = internal standard
-
-
The percent conversion can be calculated as:
% Conversion = ([Product] / ([Starting Material] + [Product])) * 100
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantitative analysis of this compound conversion using reversed-phase HPLC.
1. Instrumentation and Reagents:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Diluent: Acetonitrile/water mixture
2. Chromatographic Conditions:
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B and ramp up to elute the components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
3. Sample Preparation:
-
At a specific time point, take a known volume of the reaction mixture and quench the reaction if necessary.
-
Dilute the sample with the sample diluent to a concentration within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of standard solutions of this compound and the product against their known concentrations.
-
Determine the concentration of the starting material and product in the reaction sample by interpolating their peak areas from the respective calibration curves.[3]
-
Calculate the percent conversion.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound conversion, which requires a derivatization step.
1. Instrumentation and Reagents:
-
GC system coupled to a mass spectrometer
-
Capillary column suitable for the analysis of the derivatives (e.g., DB-5ms)
-
Derivatizing agent (e.g., a diol like ethylene glycol or pinacol to form a more volatile boronate ester).
-
Organic solvent (e.g., dichloromethane, hexane)
2. Sample Preparation and Derivatization:
-
Take a known amount of the reaction mixture at a specific time point.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent, and heat if necessary to drive the reaction to completion.
-
The resulting solution containing the derivatized boronic acid and product can be directly injected or further diluted.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of components.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
-
MS Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized starting material and the product.
4. Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and the product based on their retention times and mass spectra.
-
Quantification can be performed using an internal standard and by creating a calibration curve with derivatized standards.
-
Calculate the percent conversion.
Visualizations
Caption: Workflow for assessing reaction conversion using qNMR.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. almacgroup.com [almacgroup.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciex.com [sciex.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
The Evolving Landscape of Isotopic Labeling: A Guide to Boronic Acid-Based Strategies
For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of modern quantitative analysis. While established methods dominate the field, emerging techniques offer novel approaches to understanding complex biological systems. This guide provides a comprehensive comparison of a novel boron isotope tag-assisted strategy for metabolite discovery with traditional isotopic labeling methods, with a focus on the potential application of boronic acids like 4'-Methyl-4-biphenylboronic acid.
Introduction to Isotopic Labeling in Mass Spectrometry
Isotopic labeling is a powerful technique used to track and quantify molecules in complex mixtures. The fundamental principle involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a target molecule or a derivatization reagent. This creates a mass shift that is detectable by a mass spectrometer, allowing for the differentiation and relative or absolute quantification of the labeled molecule against its unlabeled counterpart. Established methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT) are widely used in quantitative proteomics.[1][2]
This compound: A Versatile Synthetic Reagent
This compound is a well-known organoboron compound. Its primary application lies in organic synthesis, particularly as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough review of the scientific literature indicates that this compound is not conventionally used as an isotopic labeling reagent for the purpose of quantifying other molecules. Its utility is primarily as a building block in the synthesis of more complex molecules.
A Novel Approach: Boron Isotope Tag-Assisted Labeling
Recent research has unveiled a novel application of boronic acids in a strategy termed "Boron Isotope Tag-Assisted" labeling for the discovery and annotation of specific classes of metabolites.[1][3] This method does not rely on the synthesis of an isotopically enriched labeling reagent. Instead, it leverages the natural isotopic abundance of boron, which consists of two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).
This significant natural isotopic distribution results in a characteristic mass difference and a predictable intensity ratio of approximately 1:4 for any boron-containing molecule. When a boronic acid reagent is used to derivatize a specific functional group in a complex mixture, the resulting labeled molecules will all exhibit this unique isotopic signature. This signature acts as a "tag" that allows for the selective identification of the derivatized molecules from the complex background matrix using high-resolution mass spectrometry.
One study utilized 2-methyl-4-phenylaminomethylphenylboronic acid to specifically label cis-diol-containing metabolites.[1][3] By searching for the characteristic 0.996 Da mass difference and the 1:4 peak intensity ratio of the precursor ions, the researchers were able to rapidly screen for and identify a wide range of cis-diol metabolites in rice.[1][3]
Comparative Analysis: Boron Isotope Tag-Assisted vs. Traditional Isotopic Labeling
The following table provides a comparison between the emerging Boron Isotope Tag-Assisted labeling strategy and a traditional isotopic labeling approach using a ¹³C-labeled derivatization reagent.
| Feature | Boron Isotope Tag-Assisted Labeling | Traditional ¹³C-Isotopic Labeling (Derivatization) |
| Principle | Utilizes the natural isotopic abundance of ¹⁰B and ¹¹B (1:4 ratio) as a unique signature for identification. | Incorporates a stable, heavy isotope (e.g., ¹³C) into a derivatization reagent to create a defined mass shift for quantification. |
| Labeling Reagent | A boronic acid (e.g., 2-methyl-4-phenylaminomethylphenylboronic acid). | A reagent containing one or more ¹³C atoms (e.g., ¹³C-dansyl chloride). |
| Primary Purpose | Screening, discovery, and annotation of a specific class of molecules (e.g., cis-diols). | Relative or absolute quantification of target analytes. |
| Instrumentation | High-resolution mass spectrometry is essential to resolve the small mass difference between ¹⁰B and ¹¹B labeled species. | Can be used with various types of mass spectrometers, including triple quadrupoles. |
| Key Advantage | No need for custom synthesis of isotopically enriched reagents; provides a unique and highly selective filter for data analysis. | Enables precise and accurate quantification of molecules across different samples. |
| Limitation | Primarily a qualitative or semi-quantitative screening tool; not designed for precise quantification. | Requires the synthesis of expensive isotopically labeled reagents. |
Experimental Protocols
Protocol for Boron Isotope Tag-Assisted Labeling of cis-Diol Metabolites
This protocol is adapted from the methodology described by Yuan, et al. (2021).[1][3]
1. Sample Preparation:
-
Homogenize 100 mg of the biological sample (e.g., rice powder) with 1 mL of a pre-chilled 80% methanol solution containing an internal standard.
-
Vortex the mixture for 5 minutes and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a gentle stream of nitrogen.
2. Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a solution containing 10 mM 2-methyl-4-phenylaminomethylphenylboronic acid in acetonitrile/water (1:1, v/v) and 10 mM pyridine.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, centrifuge the sample at 12,000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS analysis.
3. LC-MS Analysis:
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the metabolites of interest.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap) in positive ion mode.
-
Data Analysis: Screen the data for pairs of precursor ions with a mass difference of 0.996 Da and a peak intensity ratio of approximately 1:4.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the core principle of the Boron Isotope Tag-Assisted labeling strategy.
Conclusion
While this compound remains a valuable tool in synthetic chemistry, its application as a conventional isotopic labeling reagent for quantitative analysis is not supported by current scientific literature. However, the innovative use of the natural boron isotope pattern in boronic acids for "tagging" and identifying specific classes of molecules represents an exciting and cost-effective strategy in metabolomics research. This Boron Isotope Tag-Assisted approach offers a powerful screening tool for discovering and annotating metabolites, complementing the quantitative capabilities of traditional stable isotope labeling methods. As research in this area progresses, the utility of various boronic acids in mass spectrometry-based analysis is likely to expand into new and unforeseen applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 4'-Methyl-4-biphenylboronic Acid in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a solvent system is a critical parameter that significantly influences the outcome of synthetic organic reactions. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent plays a pivotal role in reaction kinetics, yield, and purity of the final product. This guide provides a comparative analysis of the performance of 4'-Methyl-4-biphenylboronic acid and its alternatives in various solvent systems, supported by experimental data to facilitate informed decision-making in synthetic chemistry.
Executive Summary
This compound is a versatile reagent widely employed in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. Its performance, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to the choice of solvent. The solvent influences the solubility of reactants, the stability of the catalyst, and the rate of the catalytic cycle. This guide consolidates available data to illustrate how different solvent systems can modulate the efficacy of cross-coupling reactions involving this compound and structurally related boronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent can dramatically affect the yield of the desired biaryl product. While direct comparative studies on this compound across a broad range of solvents are not extensively documented under a single set of conditions, data from studies on analogous boronic acids provide valuable insights into general performance trends.
The following table summarizes the performance of various arylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides in different solvent systems. This data, compiled from multiple sources, is intended to be illustrative of the solvent effects on this class of compounds.
Table 1: Performance of Arylboronic Acids in Suzuki-Miyaura Coupling Across Various Solvent Systems
| Boronic Acid | Coupling Partner | Solvent System | Base | Catalyst System | Yield (%) | Reference |
| Phenylboronic Acid | Bromobenzene | Tetrahydrofuran (THF) | K₃PO₄·3H₂O | TbPo-Pd(II) | 10.4 | [1] |
| Phenylboronic Acid | Bromobenzene | Dimethylformamide (DMF) | K₃PO₄·3H₂O | TbPo-Pd(II) | 30.9 | [1] |
| Phenylboronic Acid | Bromobenzene | Ethyl Acetate | K₃PO₄·3H₂O | TbPo-Pd(II) | 5.6 | [1] |
| Phenylboronic Acid | Bromobenzene | Methanol | K₃PO₄·3H₂O | TbPo-Pd(II) | 78.9 | [1] |
| Phenylboronic Acid | Bromobenzene | Methanol:Water (3:2) | NaOH | TbPo-Pd(II) | 96.3 | [1] |
| Phenylboronic Acid | 4-Bromoanisole | Ethanol:Water | K₂CO₃ | Pd/Fe₃O₄/Charcoal | >99 | [2] |
| Arylboronic Acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Toluene | K₃PO₄ | Pd(PPh₃)₄ | 40 | [3] |
| Arylboronic Acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ | 36 | [3] |
| Arylboronic Acids | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 60 | [3] |
Note: The presented yields are from different studies with varying reaction conditions and substrates, and therefore should be interpreted as indicative of solvent effects rather than a direct comparison of the boronic acids themselves.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of specific parameters such as catalyst, ligand, base, temperature, and reaction time may be required for a particular substrate combination.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask or a reaction vial, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, an additional ligand are added under the inert atmosphere.
-
Solvent Addition: The degassed solvent or solvent mixture is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in a typical Suzuki-Miyaura cross-coupling experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate solvent system is a crucial factor for the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound. While a definitive, all-encompassing guide for every substrate combination is elusive, the data presented for analogous boronic acids suggest that polar aprotic solvents, often in combination with water, tend to provide favorable results. Specifically, solvent systems such as DMF, 1,4-dioxane, and alcohol/water mixtures have demonstrated high efficacy in promoting the coupling reaction. Researchers and chemists are encouraged to use this guide as a starting point for reaction optimization, taking into consideration the specific electronic and steric properties of their substrates. Further screening of solvents, bases, and catalyst systems is often necessary to achieve optimal yields and reaction efficiency.
References
A Comparative Study on Bases for the Activation of 4'-Methyl-4-biphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers engaged in organic synthesis and drug development, the optimization of cross-coupling reactions is a critical endeavor. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, relies on the careful selection of catalysts, solvents, and, crucially, bases. The base plays a pivotal role in the activation of the boronic acid, directly influencing reaction efficiency, yield, and scope. This guide provides a comparative analysis of common bases for the activation of 4'-Methyl-4-biphenylboronic acid, a versatile building block in medicinal chemistry and materials science.
The primary function of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step.[1] This is achieved through the formation of a more nucleophilic boronate species from the boronic acid, which can then more readily transfer its organic substituent to the palladium center.[1] The choice of base can significantly impact the rate of this step and the overall success of the coupling reaction.[1]
Comparative Performance of Common Bases
To illustrate the impact of different bases on the Suzuki-Miyaura coupling, a representative study on a structurally analogous system, the coupling of 4-bromotoluene with phenylboronic acid, was considered. The following table summarizes the yield of the coupled product with various inorganic and organic bases, providing a valuable reference for selecting a suitable base for the activation of this compound.
| Base | Formula | Solvent System | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Carbonate | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| Potassium Carbonate | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| Cesium Carbonate | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| Potassium Phosphate | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| Triethylamine | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data is illustrative and based on a representative Suzuki-Miyaura coupling reaction. Yields are highly dependent on specific substrates and reaction conditions.[1]
From this data, it is evident that inorganic bases such as carbonates and phosphates generally afford higher yields compared to the organic base, triethylamine, under these conditions. Cesium carbonate and potassium phosphate are particularly effective, often providing superior results in challenging coupling reactions due to factors like higher solubility in organic solvents and greater basicity.[1][2]
Experimental Protocols
Reproducibility in research is paramount. The following is a detailed, generalized experimental protocol for screening various bases in the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Selected base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the chosen base (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the degassed solvent system (11 mL) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of this comparative study, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of bases.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
References
Safety Operating Guide
Safe Disposal of 4'-Methyl-4-biphenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of 4'-Methyl-4-biphenylboronic acid, a common reagent in organic synthesis. Adherence to these procedures is essential for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves | Prevents skin contact and irritation.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary when handling bulk quantities or if dust is generated.[2] |
| Protective Clothing | Lab coat | Prevents contamination of personal clothing.[1][2] |
Spill and Waste Handling Protocol
In the event of a spill or for the routine disposal of waste, a systematic approach should be followed to ensure safety and proper containment.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Containment: Prevent the further spread of the solid material. Avoid generating dust.[2][4]
-
Collection: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Waste Disposal Protocol:
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Chemical waste generators must adhere to federal, state, and local regulations to ensure complete and accurate classification and disposal.[1][2]
For small laboratory quantities, the following step-by-step procedure should be followed:
-
Containerization: Place the waste this compound into a clearly labeled, sealed container. Do not mix with other waste.[4]
-
Labeling: The container must be labeled with the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor.
-
Alternative Disposal Method: In some jurisdictions and with appropriate facilities, the material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained personnel in a designated facility.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are considered.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 4'-Methyl-4-biphenylboronic Acid: A Comprehensive Guide
For Immediate Reference: Essential Safety and Operational Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Methyl-4-biphenylboronic acid. Adherence to these procedures is paramount to ensure personal safety and proper management of this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is known to cause skin and serious eye irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation.[1] |
Quantitative Data Summary
While specific toxicological and detailed physical data for this compound are limited, the following table summarizes available information and data for a structurally related compound, phenylboronic acid, for reference.
Table 2: Physical and Toxicological Data
| Property | Value | Notes and References |
| Molecular Formula | C₁₃H₁₃BO₂ | [3][4][5] |
| Molecular Weight | 212.06 g/mol | [3][5][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 138 °C (lit.) | [3][7] |
| Boiling Point | Not available | [1] |
| Vapor Pressure | Not available | [1] |
| Oral LD50 (Rat) | 740 mg/kg (for Phenylboronic acid) | Data for a structurally related compound.[8][9][10][11] |
| Occupational Exposure Limits (OELs) | Not available | [1] |
Experimental Protocols: Safe Handling and Disposal
A meticulous operational plan is crucial for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.
-
-
Handling the Chemical:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid the generation and inhalation of dust.[1]
-
Use appropriate tools, such as a spatula, for transferring the solid.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area and decontaminate any equipment used.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.
-
-
Disposal Procedure:
-
Dispose of all chemical waste in strict accordance with federal, state, and local regulations.
-
Do not dispose of the chemical down the drain.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Logical Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lanhaiindustry.com [lanhaiindustry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 393870-04-7 [sigmaaldrich.com]
- 7. This compound | 393870-04-7 [amp.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
